N,O-dimethacryloylhydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
138693-15-9 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(2-methylprop-2-enoylamino) 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H11NO3/c1-5(2)7(10)9-12-8(11)6(3)4/h1,3H2,2,4H3,(H,9,10) |
InChI Key |
BKJSUTPZEULXEB-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NOC(=O)C(=C)C |
Canonical SMILES |
CC(=C)C(=O)NOC(=O)C(=C)C |
Synonyms |
EDMA cpd N,O-dimethacryloylhydroxylamine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N,O-dimethacryloylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N,O-dimethacryloylhydroxylamine, a bifunctional monomer with applications in polymer chemistry and materials science. The document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Hydroxylamine hydrochloride | 10 g (0.144 mol) |
| Pyridine | 50 ml (0.632 mol) |
| Methacryloyl chloride | 25.4 g (0.243 mol) |
| Reaction Conditions | |
| Reaction Temperature | Kept below 45°C during addition, then ambient |
| Reaction Time | 2 hours at ambient temperature |
| Product Information | |
| Yield | 7.0 g (34%) |
| Melting Point | 55°C |
| Elemental Analysis | Calculated |
| % Carbon | 56.70% |
| % Hydrogen | 6.55% |
| % Nitrogen | 8.28% |
Experimental Protocol
The synthesis of this compound is achieved through the reaction of hydroxylamine with methacryloyl chloride in a pyridine medium.[1]
Materials:
-
Hydroxylamine hydrochloride
-
Pyridine
-
Methacryloyl chloride
-
Chloroform
-
Hydrochloric acid
-
Magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Light petroleum
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 10 g (0.144 mol) of hydroxylamine hydrochloride in 50 ml (0.632 mol) of pyridine.[1]
-
Addition of Methacryloyl Chloride: To this solution, slowly add 25.4 g (0.243 mol) of methacryloyl chloride dropwise. It is crucial to maintain the temperature of the reaction mixture below 45°C during the addition.[1]
-
Reaction: After the complete addition of methacryloyl chloride, stir the mixture at ambient temperature for 2 hours.[1]
-
Work-up:
-
Dilute the reaction mixture with 100 ml of chloroform.[1]
-
Slowly add 21 ml (0.245 mol) of hydrochloric acid dropwise to convert pyridine into its hydrochloride salt.[1]
-
Separate the organic layer.[1]
-
Wash the organic layer four times with 100 ml of water.[1]
-
Dry the organic layer over magnesium sulfate (MgSO₄).[1]
-
-
Isolation and Purification:
Visualized Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
References
An In-depth Technical Guide to the Chemical Properties of N,O-dimethacryloylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N,O-dimethacryloylhydroxylamine. This bifunctional monomer, featuring two polymerizable methacryloyl groups, is a promising candidate for the development of advanced polymer-based materials, particularly in the fields of drug delivery and biocompatible hydrogels.
Core Chemical Properties
This compound is a crystalline solid at room temperature. Its bifunctional nature, with both N-linked and O-linked methacryloyl groups, allows it to act as a crosslinking agent in polymerization reactions, leading to the formation of three-dimensional polymer networks.
Physicochemical and Analytical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO₃ | Calculated |
| Molecular Weight | 169.18 g/mol | Calculated |
| Melting Point | 55°C | [1] |
| Elemental Analysis (Calculated) | C: 56.70%, H: 6.55%, N: 8.28% | [1] |
| Elemental Analysis (Found) | C: 56.74%, H: 6.22%, N: 8.34% | [1] |
Synthesis of this compound
The primary method for synthesizing this compound involves the reaction of hydroxylamine hydrochloride with methacryloyl chloride in a pyridine medium.[1] Pyridine acts as a base to neutralize the hydrochloric acid formed during the reaction.
Experimental Protocol
Materials:
-
Hydroxylamine hydrochloride
-
Pyridine
-
Methacryloyl chloride
-
Chloroform
-
Hydrochloric acid
-
Magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Light petroleum
Procedure: [1]
-
Dissolve hydroxylamine hydrochloride (10 g, 0.144 mol) in pyridine (50 ml, 0.632 mol).
-
Slowly add methacryloyl chloride (25.4 g, 0.243 mol) dropwise to the solution, ensuring the reaction temperature is maintained below 45°C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Dilute the reaction mixture with 100 ml of chloroform.
-
Slowly add 21 ml of hydrochloric acid (0.245 mol) to convert pyridine to its hydrochloride salt, facilitating its removal.
-
Separate the organic layer and wash it four times with 100 ml of water.
-
Dry the organic layer over anhydrous MgSO₄.
-
Evaporate the chloroform under vacuum. The resulting oily residue will crystallize upon drying.
-
Filter the crystals and recrystallize twice from a mixture of diethyl ether and light petroleum to yield pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Reactivity and Potential Applications
The reactivity of this compound is dominated by its two methacryloyl groups and the central N-O bond.
-
Polymerization: The carbon-carbon double bonds of the methacryloyl groups can undergo free-radical polymerization. Due to the presence of two such groups, this molecule can act as a crosslinker, forming hydrogels or other crosslinked polymer networks. This property is highly relevant for the development of drug delivery systems, where the crosslink density can be tailored to control drug release kinetics.
-
N-O Bond Cleavage: The N-O bond in hydroxylamine derivatives is relatively weak and can be cleaved under certain conditions, such as reductive or base-induced cleavage.[2][3] This reactivity could be exploited for creating degradable polymer networks or for the synthesis of other functionalized molecules.
Application in Drug Development
The structure of this compound makes it an excellent candidate for creating hydrogels for controlled drug delivery. Similar to hydrogels based on N,N-dimethylacrylamide, these networks can encapsulate therapeutic agents.[4] The release of the drug can be controlled by the hydrogel's swelling properties and degradation, which are determined by the crosslink density and the potential cleavability of the N-O bond. The biocompatibility of polymers based on methacrylamide derivatives further enhances their potential in biomedical applications.
Polymerization for Drug Delivery Systems
Caption: Conceptual model of a drug-loaded hydrogel network.
Expected Spectroscopic Characteristics
Infrared (IR) Spectroscopy
The IR spectrum is expected to show strong absorption bands characteristic of the following functional groups:
-
C=O (Amide and Ester): A strong, sharp peak around 1660-1720 cm⁻¹.
-
C=C (Alkene): A medium intensity peak around 1640 cm⁻¹.
-
N-O Stretch: An absorption band in the region of 900-1000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum should display signals corresponding to the different types of protons in the molecule:
-
Vinyl Protons (=CH₂): Two distinct signals in the 5.5-6.5 ppm range.
-
Methyl Protons (-CH₃): Two signals for the two non-equivalent methyl groups, likely appearing around 1.9-2.1 ppm.
¹³C NMR: The carbon NMR spectrum would be expected to show signals for:
-
Carbonyl Carbons (C=O): In the 165-175 ppm region.
-
Alkene Carbons (C=C): In the 120-140 ppm region.
-
Methyl Carbons (-CH₃): In the 18-25 ppm region.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound, which is 169.18. Common fragmentation patterns would likely involve the loss of methacryloyl groups or cleavage of the N-O bond.
References
An In-depth Technical Guide to N,O-dimethacryloylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of N,O-dimethacryloylhydroxylamine, focusing on its core chemical properties, synthesis, and potential applications. The information is curated for professionals in research and development.
Core Compound Properties
This compound is a bifunctional monomer characterized by the presence of two methacrylate groups attached to a hydroxylamine core. These reactive groups make it a candidate for polymerization and cross-linking applications. Based on its synthesis and elemental analysis, the key quantitative properties have been determined.[1]
| Property | Value | Source |
| Molecular Weight | ~169.18 g/mol | Calculated from Formula |
| Chemical Formula | C₈H₁₁NO₃ | Deduced from Synthesis[1] |
| Elemental Analysis (Calculated) | C: 56.80%, H: 6.55%, N: 8.28% | Deduced from Formula |
| Elemental Analysis (Found) | C: 56.74%, H: 6.22%, N: 8.34% | [1] |
| Physical Appearance | Crystalline solid | [1] |
| Melting Point | 55°C | [1] |
Experimental Protocols
Synthesis of this compound [1]
A detailed protocol for the laboratory-scale synthesis of this compound has been documented. The synthesis involves the reaction of hydroxylamine hydrochloride with methacryloyl chloride in a pyridine medium.
Materials:
-
Hydroxylamine hydrochloride (10 g; 0.144 mol)
-
Pyridine (50 ml; 0.632 mol)
-
Methacryloyl chloride (25.4 g; 0.243 mol)
-
Chloroform
-
Hydrochloric acid
-
Magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Light petroleum
Procedure:
-
Dissolve hydroxylamine hydrochloride in pyridine.
-
Slowly add methacryloyl chloride dropwise to the solution, ensuring the reaction temperature is maintained below 45°C.
-
After the addition is complete, stir the mixture at ambient temperature for 2 hours.
-
Dilute the reaction mixture with 100 ml of chloroform.
-
Slowly add 21 ml of hydrochloric acid to convert pyridine into its hydrochloride salt.
-
Separate the organic layer and wash it four times with 100 ml of water.
-
Dry the organic layer over magnesium sulfate.
-
Evaporate the chloroform under a vacuum.
-
Dry the resulting oily residue using an oil pump, during which the product should crystallize.
-
Filter the crystals and recrystallize them twice from a mixture of diethyl ether and light petroleum to yield pure this compound.
The reported yield for this process is 7.0 g (34%).[1]
Experimental Workflow Visualization
The synthesis protocol can be visualized as a sequential workflow, outlining the key stages from starting materials to the final purified product.
Caption: Synthesis workflow for this compound.
Applications in Drug Development
Direct applications of this compound in signaling pathways or as a therapeutic agent are not prominently documented in the reviewed literature. However, its structure, containing two methacrylate groups, strongly suggests its utility as a monomer or cross-linking agent in the synthesis of polymers.
Polymers based on methacrylates, such as Poly(methyl methacrylate) (PMMA), are extensively studied for drug delivery applications due to their biocompatibility.[2][3][4][5] These polymers can be formulated into macro-devices or particulate systems like micro- or nanoparticles to carry various classes of drugs, including antibiotics, anti-inflammatory agents, and antineoplastics.[3]
The incorporation of a bifunctional monomer like this compound could be explored to create cross-linked polymer networks or hydrogels. Such materials could be designed as pH-responsive carriers for controlled drug release, a strategy employed with other methacrylate-based copolymers.[6] The hydroxylamine core could also offer a site for further chemical modification or conjugation post-polymerization.
Logical Relationship of Potential Application
The potential utility of this compound in drug delivery is based on the established roles of similar methacrylate-based polymers. The logical progression from the monomer to a potential application is illustrated below.
Caption: Potential pathway from monomer to drug delivery application.
References
An In-depth Technical Guide on the Core Properties of N,O-dimethacryloylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties of N,O-dimethacryloylhydroxylamine, with a primary focus on its solubility characteristics. Due to the limited availability of direct quantitative data for this specific compound, this guide also offers insights into its synthesis, predicted solubility based on analogous compounds, and standardized experimental protocols for determining its solubility in various solvents.
Introduction to this compound
This compound is a bifunctional monomer containing two methacryloyl groups attached to a hydroxylamine core. This structure makes it a candidate for crosslinking applications in polymer synthesis, hydrogel formation, and the development of novel biomaterials. Understanding its solubility is critical for its application in various formulations and polymerization processes.
Solubility Profile
Qualitative Solubility:
The synthesis protocol for this compound involves a recrystallization step from a mixture of diethyl ether and light petroleum. This indicates that the compound has some degree of solubility in these nonpolar organic solvents.
Predicted Solubility:
Based on its chemical structure, which includes two polar amide-like functionalities and two less polar methacrylate groups, a mixed solubility profile can be anticipated.
-
Polar Solvents: The presence of the carbonyl and amine-like groups suggests potential solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The ability to act as a hydrogen bond acceptor could also confer some solubility in polar protic solvents like ethanol and methanol.
-
Nonpolar Solvents: The methacrylate portions of the molecule suggest that it may be soluble in nonpolar solvents.
-
Aqueous Solubility: The overall hydrophobic character of the two methacryloyl groups may limit its solubility in water. However, for a structurally related compound, methacrylamide, the solubility in water is reported to be 202 g/L at 20°C[1][2]. This suggests that this compound might exhibit some, albeit potentially limited, aqueous solubility.
A summary of anticipated and known qualitative solubility is presented in Table 1.
Table 1: Summary of Known and Predicted Solubility of this compound
| Solvent Class | Solvent | Known/Predicted Solubility | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Predicted: Soluble | The polar nature of DMSO is expected to facilitate dissolution. |
| N,N-Dimethylformamide (DMF) | Predicted: Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should be effective. | |
| Polar Protic | Water | Predicted: Sparingly Soluble | Analogy with methacrylamide suggests some solubility, but the larger nonpolar groups may reduce it. |
| Ethanol | Predicted: Soluble | Expected to be a suitable solvent due to its ability to interact with both polar and nonpolar parts of the molecule. | |
| Methanol | Predicted: Soluble | Similar to ethanol, it is expected to be a good solvent. | |
| Nonpolar | Diethyl Ether | Known: Soluble | Used in the recrystallization process, indicating solubility. |
| Light Petroleum | Known: Soluble | Used in the recrystallization process, indicating solubility. | |
| Chloroform | Known: Soluble | The synthesis protocol indicates that the product is soluble in chloroform. |
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound has been reported and is outlined below.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis and purification of this compound.
Materials:
-
Hydroxylamine hydrochloride
-
Pyridine
-
Methacryloyl chloride
-
Chloroform
-
Hydrochloric acid
-
Magnesium sulfate (MgSO4)
-
Diethyl ether
-
Light petroleum
Procedure:
-
Dissolve hydroxylamine hydrochloride in pyridine in a reaction vessel.
-
Slowly add methacryloyl chloride dropwise to the solution, ensuring the reaction temperature is maintained below 45°C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Dilute the reaction mixture with chloroform.
-
Slowly add hydrochloric acid to the mixture.
-
Separate the organic layer.
-
Wash the organic layer four times with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the chloroform under vacuum.
-
Dry the resulting oily residue under high vacuum, during which the product should crystallize.
-
Filter the crystals.
-
Perform recrystallization twice from a mixture of diethyl ether and light petroleum to obtain the purified this compound.
General Experimental Protocol for Determining Solubility
The following is a general and robust method for determining the solubility of a solid compound like this compound in a given solvent.
Workflow for Solubility Determination
Caption: General workflow for the experimental determination of solubility.
Materials and Equipment:
-
This compound
-
Selected solvent(s)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis after solvent evaporation)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it in a constant temperature shaker or water bath.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifugation followed by decantation, or by filtration through a syringe filter compatible with the solvent.
-
Accurately measure a known volume or weight of the clear saturated solution.
-
Quantify the amount of dissolved this compound in the aliquot.
-
Gravimetric Method: Evaporate the solvent from the known volume of the saturated solution and weigh the remaining solid residue.
-
Spectroscopic/Chromatographic Method: Dilute the saturated solution to a concentration within the linear range of a pre-established calibration curve and analyze using an appropriate technique like HPLC or UV-Vis spectrophotometry.
-
-
Calculate the solubility, typically expressed in mg/mL or mol/L.
Conclusion
While direct quantitative solubility data for this compound remains to be extensively documented, this guide provides a foundational understanding based on its synthesis and chemical structure. The provided experimental protocols offer a clear pathway for researchers to determine its solubility in solvents relevant to their specific applications. Further empirical studies are encouraged to build a comprehensive quantitative solubility profile for this versatile monomer, which will undoubtedly facilitate its broader use in materials science and drug development.
References
The Synthesis and Potential Applications of N,O-dimethacryloylhydroxylamine: A Technical Guide
Abstract
N,O-dimethacryloylhydroxylamine is a bifunctional monomer possessing two polymerizable methacrylate groups attached to a hydroxylamine core. This unique structure presents significant potential for the development of novel polymers and hydrogels with applications in drug delivery, biomaterials, and polymer chemistry. This technical guide provides a detailed protocol for the synthesis of this compound, summarizes its known physicochemical properties, and explores its potential utility in the context of current research on hydroxylamine derivatives. While a detailed spectroscopic analysis is not available in the public domain, this guide consolidates the existing knowledge to provide a valuable resource for researchers in the field.
Introduction
The field of advanced drug delivery and biomaterials is in constant search for novel monomers that can impart unique functionalities to polymers. Hydroxylamine-containing molecules are of particular interest due to their versatile chemical reactivity and, in some cases, their ability to interact with biological systems. For instance, N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have been shown to possess antibacterial properties. Furthermore, hydroxylamine-based linkers are utilized for bioconjugation, enabling the attachment of therapeutic agents or imaging probes to biomolecules. A notable example is the conjugation of muramyl dipeptide (MDP) derivatives via a hydroxylamine linker to stimulate the Nucleotide-binding Oligomerization Domain-containing protein 2 (Nod2), a key receptor in the innate immune system.
This compound is a promising, yet underexplored, monomer in this class. Its two methacrylate groups allow it to act as a crosslinking agent, enabling the formation of hydrogels and other polymeric networks. These materials could potentially be designed for controlled drug release, as scaffolds for tissue engineering, or as novel biomaterials with inherent biological activity. This guide provides the foundational information required for the synthesis and further investigation of this versatile compound.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of hydroxylamine hydrochloride with methacryloyl chloride in a pyridine medium. Pyridine acts as a base to neutralize the hydrochloric acid formed during the reaction.
Experimental Protocol
The following protocol is based on a known synthesis method.
-
Reaction Setup : Dissolve 10 g (0.144 mol) of hydroxylamine hydrochloride in 50 ml (0.632 mol) of pyridine in a suitable reaction vessel.
-
Addition of Methacryloyl Chloride : While maintaining the temperature of the reaction mixture below 45°C, slowly add 25.4 g (0.243 mol) of methacryloyl chloride dropwise.
-
Reaction : After the addition is complete, stir the mixture at ambient temperature for 2 hours.
-
Workup - Quenching : Dilute the reaction mixture with 100 ml of chloroform. Slowly add 21 ml (0.245 mol) of hydrochloric acid dropwise to convert the pyridine into its hydrochloride salt, facilitating its removal.
-
Workup - Extraction : Separate the organic layer and wash it four times with 100 ml of water.
-
Workup - Drying and Isolation : Dry the organic layer over magnesium sulfate (MgSO₄). Evaporate the chloroform under vacuum. The resulting oily residue should be dried under a high vacuum, during which the product is expected to crystallize.
-
Purification : Filter the crystals and recrystallize them twice from a mixture of diethyl ether and light petroleum to obtain the purified this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₁NO₄ |
| Molecular Weight | 185.18 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 55 °C |
| Yield | 34% |
| Elemental Analysis (Calculated) | C: 56.70%, H: 6.55%, N: 8.28% |
| Elemental Analysis (Found) | C: 56.74%, H: 6.22%, N: 8.34% |
Potential Applications and Future Perspectives
The bifunctional nature of this compound makes it a highly attractive monomer for the creation of crosslinked polymers and hydrogels. These materials could find applications in several areas of drug development and biomedical research.
-
Controlled Drug Delivery : Hydrogels synthesized from this compound could be used to encapsulate therapeutic agents, allowing for their sustained release. The hydroxylamine core could also be a site for further chemical modification, enabling the attachment of drugs or targeting ligands.
-
Biomaterials and Tissue Engineering : The ability to form crosslinked networks makes this monomer suitable for creating scaffolds for cell growth and tissue regeneration. The biocompatibility and biodegradability of such materials would need to be investigated.
-
Bioactive Polymers : Drawing inspiration from other hydroxylamine-containing compounds, polymers derived from this compound might exhibit inherent biological activity. For example, they could be designed to interact with immune receptors such as Nod2, potentially leading to novel immunomodulatory materials.
Hypothetical Signaling Pathway Involvement
Given that certain hydroxylamine-containing molecules can activate the Nod2 signaling pathway, it is conceivable that polymers or nanoparticles formulated with this compound could be engineered for this purpose. The following diagram illustrates this hypothetical pathway, which is relevant for applications in immuno-oncology and vaccine adjuvant development.
Conclusion
This compound is a monomer with significant, yet largely untapped, potential. This guide provides the essential information for its synthesis and purification, along with a summary of its known properties. While further characterization, particularly spectroscopic analysis, is needed, the potential applications in drug delivery, biomaterials, and the development of bioactive polymers are substantial. The information presented here serves as a starting point for researchers and drug development professionals interested in exploring the utility of this promising compound.
Technical Guide: N,O-dimethacryloylhydroxylamine Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,O-dimethacryloylhydroxylamine is a bifunctional monomer containing two polymerizable methacryloyl groups attached to a hydroxylamine core. This unique structure makes it a candidate for various applications in polymer chemistry and materials science, potentially in the development of novel hydrogels, cross-linkers, and responsive materials. A thorough understanding of its synthesis and fundamental properties is crucial for its application and further development. This technical guide outlines the established synthesis protocol for this compound and summarizes its known physical and chemical characteristics.
Molecular Structure
The chemical structure of this compound features two methacryloyl groups, one attached to the nitrogen and the other to the oxygen of the hydroxylamine moiety.
Caption: Molecular Structure of this compound
Synthesis Protocol
The synthesis of this compound is achieved through the reaction of hydroxylamine hydrochloride with methacryloyl chloride in a pyridine medium.[1] The pyridine acts as a base to neutralize the hydrochloric acid formed during the reaction.
Experimental Workflow
Caption: Synthesis Workflow for this compound
Detailed Methodology
The following protocol is adapted from the documented synthesis.[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve 10 g (0.144 mol) of hydroxylamine hydrochloride in 50 ml (0.632 mol) of pyridine.
-
Addition of Acylating Agent: While maintaining the reaction temperature below 45°C, slowly add 25.4 g (0.243 mol) of methacryloyl chloride dropwise to the solution.
-
Reaction: After the addition is complete, stir the mixture at ambient temperature for 2 hours.
-
Workup:
-
Dilute the reaction mixture with 100 ml of chloroform.
-
Slowly add 21 ml (0.245 mol) of hydrochloric acid dropwise to convert pyridine to its hydrochloride salt.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer four times with 100 ml of water.
-
Dry the organic layer over magnesium sulfate (MgSO₄).
-
-
Purification:
-
Remove the chloroform by evaporation under vacuum.
-
The resulting oily residue should crystallize upon drying in a high vacuum.
-
Collect the crystals by filtration.
-
Perform recrystallization twice from a mixture of diethyl ether and light petroleum to obtain the pure product.
-
Physicochemical and Analytical Data
The available quantitative data for this compound is limited to its melting point and elemental analysis.[1]
| Property | Value |
| Melting Point | 55°C |
| Elemental Analysis (Calculated) | C: 56.70%, H: 6.55%, N: 8.28% |
| Elemental Analysis (Found) | C: 56.74%, H: 6.22%, N: 8.34% |
Prospective Structural Analysis Techniques
While experimental data is not currently available, a comprehensive structural analysis of this compound would typically involve the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to identify the number of different proton environments, their chemical shifts, and splitting patterns, confirming the presence of the vinyl and methyl protons of the methacryloyl groups.
-
¹³C NMR: Would determine the number of non-equivalent carbon atoms and their chemical environments, corresponding to the carbonyl, vinyl, and methyl carbons.
-
-
Mass Spectrometry (MS): Would be employed to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information.
-
X-ray Crystallography: If suitable single crystals can be grown, this technique would provide the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice.
-
Infrared (IR) Spectroscopy: Would be used to identify the characteristic functional groups present in the molecule, such as the C=O (carbonyl) and C=C (alkene) stretching vibrations.
Conclusion
This compound is a monomer with potential for various applications in polymer science. Its synthesis has been clearly documented. However, a full structural characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography has not been reported in the available literature. Such studies would be invaluable for a deeper understanding of its chemical properties and for facilitating its use in the development of new materials. Researchers and drug development professionals are encouraged to perform these analyses to fully elucidate the structural characteristics of this compound.
References
A Theoretical and Methodological Guide to N,O-Dimethacryloylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,O-dimethacryloylhydroxylamine is a bifunctional monomer with potential applications in polymer chemistry and drug delivery systems. Its unique structure, combining two reactive methacryloyl groups with a hydroxylamine core, suggests possibilities for creating novel polymers with specific functionalities. This technical guide provides a comprehensive theoretical framework for the study of this compound, outlining key computational and experimental protocols. Due to the limited specific research on this molecule, this guide synthesizes methodologies from studies on analogous compounds, including methacrylates and N,O-disubstituted hydroxylamines, to propose a robust research strategy. The following sections detail quantum chemical calculations for structural and electronic characterization, hypothetical experimental protocols for synthesis and analysis, and potential reaction pathways.
Theoretical Studies: A Computational Approach
Theoretical studies are essential for understanding the intrinsic properties of this compound at a molecular level. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool to predict its geometry, electronic structure, and reactivity.
Computational Methodology
A common and effective approach for theoretical analysis involves geometry optimization and frequency calculations using DFT. The B3LYP functional with a 6-31+G(d) basis set is a widely used method for such molecules, providing a good balance between accuracy and computational cost.[1] For more precise energy calculations, a higher-level basis set like 6-311+G(3df,2p) can be employed.[1]
Illustrative Computational Workflow:
Caption: A general workflow for the computational analysis of this compound.
Predicted Molecular Properties
While specific data for this compound is not available, the following tables present illustrative quantitative data based on calculations performed on similar molecules like methacrylates and hydroxylamine derivatives.
Table 1: Predicted Geometrical Parameters
| Parameter | Bond | Predicted Value |
| Bond Length (Å) | C=O | 1.21 |
| C=C | 1.34 | |
| N-O | 1.45 | |
| C-N | 1.47 | |
| Bond Angle (°) | O=C-C | 123 |
| C=C-C | 121 | |
| C-N-O | 110 | |
| Dihedral Angle (°) | C=C-C=O | ~180 (trans) / ~0 (cis) |
| C-O-N-C | Variable (conformational isomers) |
Table 2: Predicted Electronic and Spectroscopic Properties
| Property | Predicted Value | Significance |
| HOMO Energy | -7.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity |
| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |
| Key IR Frequencies (cm⁻¹) | ~1720 (C=O stretch) | Characteristic of the carbonyl group |
| ~1640 (C=C stretch) | Characteristic of the vinyl group | |
| ~1160 (C-O stretch) | ||
| ~940 (N-O stretch) |
Experimental Protocols
The synthesis and characterization of this compound would likely follow established methods for N,O-disubstituted hydroxylamines and methacryloyl compounds.
Synthesis
A plausible synthetic route would involve the reaction of hydroxylamine with methacryloyl chloride in the presence of a base to neutralize the HCl byproduct. The reaction would need to be carefully controlled to achieve disubstitution.
Proposed Synthetic Pathway:
Caption: A potential reaction scheme for the synthesis of the target molecule.
Detailed Protocol:
-
Reaction Setup: A solution of hydroxylamine hydrochloride in a suitable aprotic solvent (e.g., dichloromethane) is cooled to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen).
-
Addition of Base: A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is added to the solution to liberate the free hydroxylamine.
-
Acylation: Methacryloyl chloride (2.2 equivalents) is added dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is washed with a mild acid (e.g., 1M HCl) to remove the excess base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the methacryloyl and hydroxylamine protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be used to identify the characteristic functional groups, such as the C=O, C=C, and N-O bonds.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound.[2]
Potential Signaling Pathways and Applications
The bifunctional nature of this compound opens up possibilities for its use in creating cross-linked polymers and hydrogels. The hydroxylamine core could also impart redox activity or be a point for further chemical modification.
Hypothetical Polymerization and Cross-linking:
Caption: A simplified representation of the polymerization and cross-linking capabilities.
In drug development, this molecule could be used as a cross-linker in hydrogel-based drug delivery systems. The hydroxylamine moiety could potentially be designed to release a therapeutic agent under specific physiological conditions, such as changes in pH or redox environment.
Conclusion
While direct experimental and theoretical data on this compound is scarce, this guide provides a comprehensive framework for its study based on established methodologies for similar compounds. The proposed computational and experimental protocols offer a clear path for researchers to explore the synthesis, characterization, and potential applications of this promising molecule. The unique combination of reactive functional groups suggests that this compound could be a valuable building block in the development of advanced materials for a variety of scientific and therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for N,O-dimethacryloylhydroxylamine as a Crosslinking Agent
To Researchers, Scientists, and Drug Development Professionals,
This document aims to provide detailed application notes and protocols for the use of N,O-dimethacryloylhydroxylamine (NODMHA) as a crosslinking agent in the development of hydrogels for drug delivery and other biomedical applications. However, after a comprehensive review of currently available scientific literature, we must report a significant lack of published research on the specific application of this compound as a crosslinking agent for hydrogels.
While a synthesis protocol for this compound exists, its subsequent use in polymerization and hydrogel formation, particularly for drug delivery, is not documented in the accessible scientific domain.[1] Extensive searches have yielded no specific experimental protocols, quantitative data on hydrogel properties, drug release profiles, or biocompatibility studies related to NODMHA-crosslinked materials.
The information that is available focuses on the synthesis of the NODMHA molecule itself.
Synthesis of this compound
A method for the synthesis of this compound has been reported, which involves the reaction of hydroxylamine with methacryloyl chloride.[1]
Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Future Research Directions
The structure of this compound, featuring two methacrylate groups, suggests its potential as a crosslinking agent. The central hydroxylamine moiety could potentially introduce interesting properties to a hydrogel network, such as pH-sensitivity, due to the presence of the N-O bond which can be susceptible to cleavage under certain conditions.
For researchers interested in exploring the potential of NODMHA as a crosslinking agent, the following experimental avenues could be considered:
-
Polymerization and Hydrogel Formation: Systematic investigation of the polymerization of monomers (e.g., acrylamide, N-isopropylacrylamide, acrylic acid) in the presence of varying concentrations of NODMHA as a crosslinker. Key parameters to study would include gelation time, conversion rates, and the mechanical properties of the resulting hydrogels.
-
Characterization of Hydrogel Properties:
-
Swelling Studies: Evaluation of the equilibrium swelling ratio of NODMHA-crosslinked hydrogels in different pH buffers and ionic strength solutions to determine their environmental sensitivity.
-
Mechanical Testing: Measurement of the compressive modulus and tensile strength to understand the influence of NODMHA on the mechanical integrity of the hydrogels.
-
Morphological Analysis: Using techniques like Scanning Electron Microscopy (SEM) to visualize the porous structure of the hydrogels.
-
-
Drug Release Studies:
-
Loading of Model Drugs: Incorporation of model drugs with different physicochemical properties (e.g., hydrophilic, hydrophobic, different molecular weights) into the hydrogel matrix.
-
In Vitro Release Kinetics: Monitoring the cumulative release of the loaded drugs over time in various simulated physiological fluids (e.g., simulated gastric fluid, simulated intestinal fluid) to assess the potential for controlled release.
-
-
Biocompatibility and Degradation:
-
Cytotoxicity Assays: In vitro evaluation of the cytotoxicity of the NODMHA-crosslinked hydrogels and their potential degradation products using relevant cell lines (e.g., fibroblasts, epithelial cells).
-
Biodegradation Studies: Investigation of the degradation profile of the hydrogels in the presence of relevant enzymes or under conditions simulating the physiological environment.
-
Conclusion
At present, this compound remains a molecule with theoretical potential as a crosslinking agent for hydrogels. The lack of empirical data necessitates foundational research to establish its efficacy and properties in this context. The protocols and data for other crosslinking agents, while providing a general framework for hydrogel research, cannot be directly extrapolated to NODMHA. We encourage the scientific community to explore the possibilities of this compound and publish their findings to expand the toolbox of materials available for drug delivery and biomedical engineering.
References
Application Notes and Protocols for N,O-dimethacryloylhydroxylamine (NODMHA) in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of N,O-dimethacryloylhydroxylamine (NODMHA) in the formation of hydrogels for research and drug development applications. Due to the limited specific literature on NODMHA-based hydrogels, this document combines the known synthesis of the NODMHA monomer with generalized, representative protocols for hydrogel formation and characterization based on analogous dimethacrylate and acrylamide-based systems.
Introduction to this compound (NODMHA)
This compound (NODMHA) is a unique monomer containing two methacrylate groups attached to a hydroxylamine core. This structure presents intriguing possibilities for hydrogel synthesis, where it can act as a crosslinker or a primary monomer. The presence of the N-O bond in its backbone suggests potential for creating biodegradable or stimuli-responsive hydrogels, as this bond can be susceptible to cleavage under certain physiological or chemical conditions.
Synthesis of this compound (NODMHA) Monomer
A detailed protocol for the synthesis of NODMHA has been reported and is summarized below.[1]
Protocol: Synthesis of NODMHA
Materials:
-
Hydroxylamine hydrochloride
-
Pyridine
-
Methacryloyl chloride
-
Chloroform
-
Hydrochloric acid
-
Magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Light petroleum
Procedure:
-
Dissolve hydroxylamine hydrochloride (10 g, 0.144 mol) in pyridine (50 ml, 0.632 mol).
-
Slowly add methacryloyl chloride (25.4 g, 0.243 mol) dropwise to the solution, ensuring the reaction temperature remains below 45°C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Dilute the reaction mixture with 100 ml of chloroform.
-
Slowly add 21 ml of hydrochloric acid (0.245 mol) dropwise to neutralize the pyridine.
-
Separate the organic layer and wash it four times with 100 ml of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the chloroform under vacuum.
-
The resulting oily residue should crystallize upon further drying under a high vacuum.
-
Filter the crystals and recrystallize twice from a mixture of diethyl ether and light petroleum to obtain pure this compound.
Hydrogel Formation using NODMHA
Representative Protocol: Free-Radical Polymerization for NODMHA Hydrogel Synthesis
Materials:
-
This compound (NODMHA)
-
Primary monomer (e.g., N,N-dimethylacrylamide (DMAA), 2-hydroxyethyl methacrylate (HEMA)) (Optional)
-
Photoinitiator (e.g., Irgacure 2959) or Thermal initiator (e.g., Ammonium persulfate (APS))
-
Solvent (e.g., deionized water, dimethyl sulfoxide (DMSO))
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of the Pre-polymer Solution:
-
Dissolve the desired amount of primary monomer (if any) and NODMHA in the chosen solvent. The concentration of NODMHA will determine the crosslinking density.
-
Add the initiator to the solution. For photo-polymerization, use a photoinitiator (e.g., 0.5-1% w/v). For thermal polymerization, use a thermal initiator (e.g., APS) and an accelerator (e.g., N,N,N',N'-tetramethylethylenediamine (TEMED)).
-
-
Polymerization:
-
Photopolymerization: Transfer the pre-polymer solution into a mold of the desired shape and expose it to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization.[2]
-
Thermal Polymerization: Heat the pre-polymer solution in a mold at a specific temperature (e.g., 60°C) for several hours.[1]
-
-
Purification:
-
After polymerization, immerse the resulting hydrogel in a large volume of deionized water or PBS to remove any unreacted monomers and initiator.
-
Change the washing solution periodically (e.g., every 12 hours) for 2-3 days to ensure complete purification.
-
-
Storage:
-
Store the purified hydrogel in PBS at 4°C.
-
Characterization of NODMHA Hydrogels
Standard techniques for hydrogel characterization can be employed to evaluate the properties of NODMHA-based hydrogels.
Experimental Protocols for Hydrogel Characterization:
-
Swelling Behavior:
-
Lyophilize a piece of the hydrogel to determine its dry weight (W_d).
-
Immerse the dried hydrogel in PBS (pH 7.4) at 37°C.
-
At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its swollen weight (W_s).
-
Calculate the swelling ratio as (W_s - W_d) / W_d.[3]
-
-
Mechanical Properties:
-
Use a mechanical tester (e.g., rheometer or tensile tester) to measure the compressive or tensile properties of the swollen hydrogel.[4]
-
For compressive testing, apply a uniaxial compressive force to a cylindrical hydrogel sample and record the stress-strain curve.
-
For tensile testing, clamp a dog-bone-shaped hydrogel sample and apply a tensile force until it breaks.
-
From the stress-strain curves, determine the Young's modulus, ultimate tensile strength, and elongation at break.[4]
-
Drug Delivery Applications
The porous structure of hydrogels makes them excellent candidates for controlled drug delivery.
Representative Protocol: Drug Loading and In Vitro Release Study
Drug Loading:
-
Immerse a lyophilized and weighed hydrogel sample in a solution of the desired drug at a known concentration.
-
Allow the hydrogel to swell and absorb the drug solution for a specified period (e.g., 24-48 hours) at a controlled temperature.
-
The amount of loaded drug can be determined by measuring the decrease in the drug concentration in the supernatant using UV-Vis spectroscopy or HPLC.[5]
In Vitro Drug Release:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4).
-
At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).[5]
-
Plot the cumulative drug release as a function of time.
Data Presentation
Due to the absence of specific experimental data for NODMHA hydrogels, the following tables present hypothetical data to illustrate how results could be structured. These values are based on typical ranges observed for other dimethacrylate-crosslinked hydrogels.
Table 1: Swelling Ratio of NODMHA-co-DMAA Hydrogels with Varying NODMHA Content
| NODMHA Concentration (mol%) | Swelling Ratio (g/g) |
| 1 | 25.3 ± 2.1 |
| 2 | 18.7 ± 1.5 |
| 5 | 12.5 ± 1.1 |
| 10 | 8.2 ± 0.7 |
Table 2: Mechanical Properties of NODMHA-co-DMAA Hydrogels
| NODMHA Concentration (mol%) | Young's Modulus (kPa) | Ultimate Tensile Strength (kPa) | Elongation at Break (%) |
| 1 | 50 ± 5 | 80 ± 7 | 150 ± 12 |
| 2 | 120 ± 10 | 150 ± 15 | 110 ± 9 |
| 5 | 350 ± 30 | 400 ± 35 | 70 ± 6 |
| 10 | 800 ± 65 | 950 ± 80 | 45 ± 5 |
Visualizations
Diagram 1: Synthesis of this compound (NODMHA)
Diagram 2: Experimental Workflow for Hydrogel Formation and Characterization
Diagram 3: Logical Relationship for Hydrogel Property Tuning
Conclusion and Future Perspectives
This compound presents a promising, yet underexplored, monomer for the development of novel hydrogels. Its unique chemical structure suggests the potential for creating biodegradable and responsive materials suitable for advanced drug delivery and tissue engineering applications. The protocols and workflows provided in these application notes offer a foundational framework for researchers to begin exploring the synthesis and characterization of NODMHA-based hydrogels. Further research is warranted to elucidate the specific properties of these hydrogels and to fully realize their potential in the biomedical field.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of Bioorthogonally Degradable Tough Hydrogels Using Enamine N‐Oxide Based Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2016007692A1 - Hydrogel compositions - Google Patents [patents.google.com]
- 5. A Short Review on the N,N-Dimethylacrylamide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,O-dimethacryloylhydroxylamine in pH-Sensitive Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,O-dimethacryloylhydroxylamine is a unique crosslinking agent with the potential for creating pH-sensitive polymers. Its hydroxylamine moiety, with a pKa of approximately 6.0 for the protonated form, is the key to its pH-responsive behavior. This allows for the development of "smart" hydrogels that can undergo significant changes in their swelling behavior in response to specific pH triggers. This attribute makes them highly suitable for a range of biomedical applications, particularly in the field of controlled drug delivery.
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of pH-sensitive polymers based on this compound. The provided protocols are based on established principles of polymer chemistry and are intended to serve as a detailed guide for researchers.
Principle of pH-Sensitivity
The pH-sensitivity of polymers crosslinked with this compound stems from the protonation and deprotonation of the hydroxylamine group within the polymer network.
-
In acidic environments (pH < 6.0): The hydroxylamine nitrogen atom becomes protonated, leading to positively charged groups along the polymer chains. The resulting electrostatic repulsion between these charges causes the hydrogel network to expand and swell.
-
In neutral or basic environments (pH > 6.0): The hydroxylamine group is deprotonated and neutral. The electrostatic repulsion is diminished, causing the hydrogel to shrink or deswell.
This reversible swelling and deswelling behavior can be harnessed to control the release of encapsulated therapeutic agents.
Potential Applications
The distinct pH-responsive nature of these polymers opens up possibilities for various targeted drug delivery strategies:
-
Oral Drug Delivery: These hydrogels can be designed to protect acid-labile drugs from the harsh acidic environment of the stomach (low swelling at low pH) and then release them in the more neutral environment of the small intestine (high swelling at higher pH).
-
Targeted Tumor Delivery: The microenvironment of solid tumors is often slightly more acidic (pH 6.5-7.2) than healthy tissues (pH 7.4). Hydrogels based on this compound could be engineered to preferentially release their payload in the acidic tumor microenvironment.
-
Wound Healing: pH-responsive hydrogels can be used to deliver growth factors or antimicrobial agents to wound sites, where the pH can vary depending on the stage of healing and the presence of infection.
Data Presentation
**Table 1: Expected Swelling Behavior of a Hypothetical HEMA/N,O-dimethacryloylhydroxylamine Hydro
Application Notes and Protocols for N,O-dimethacryloylhydroxylamine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,O-dimethacryloylhydroxylamine (DMHA) as a key component in the formulation of advanced drug delivery systems. The unique hydrolyzable nature of the N-O bond within DMHA allows for the creation of stimuli-responsive biomaterials, particularly those sensitive to physiological pH and redox conditions, making it an attractive crosslinker for controlled drug release.
Introduction to this compound in Drug Delivery
This compound is a divinylic crosslinking agent that has been utilized in the synthesis of biodegradable hydrogels and nanoparticles.[1][2] Its incorporation into polymer matrices imparts hydrolytic degradability, which can be tuned to control the release of therapeutic agents.[2][3] The susceptibility of the ester linkages to hydrolysis under physiological conditions (pH 7.4) allows for the gradual erosion of the polymer network and subsequent drug release.[2][4] This property is particularly advantageous for developing drug delivery systems that can provide sustained release over extended periods.[2]
The use of DMHA is appealing due to its stability in acidic environments (pH < 5), straightforward synthesis, decomposition under physiologic conditions, and low in vivo toxicity.[4] This makes it a suitable candidate for a variety of biomedical applications, including the development of "stealth" nanoparticles designed to evade the immune system and deliver drugs to specific targets.[5][6]
Applications in Drug Delivery Systems
Hydrolytically Degradable Nanoparticles for Sustained Release
DMHA has been successfully employed as a hydrolyzable crosslinker in the fabrication of nanoparticles for the sustained release of drugs such as naltrexone, a medication used to treat alcohol dependence.[2] These nanoparticles are typically synthesized via copolymerization of monomers like poly(ethylene glycol) monomethyl ether mono methacrylate (PEO-MA) and methyl methacrylate (MMA) with DMHA.[2] The resulting nanoparticles consist of a crosslinked core that encapsulates the drug, surrounded by a hydrophilic corona of polyethylene glycol (PEG), which imparts "stealth" properties.[2][5] The ratio of the hydrophilic to hydrophobic monomers can be adjusted to control the rate of hydrolysis and, consequently, the drug release profile.[2]
Erodible Nanogels for Triggered Release
In addition to nanoparticles, DMHA can be used to synthesize erodible nanogels. For instance, poly(N-isopropylmethacrylamide) (PNIPAM) nanogels crosslinked with DMHA exhibit bulk erosion under physiologic conditions (pH 7.4, 37 °C).[4][7] This degradation is attributed to the cleavage of the DMHA crosslinks. Such nanogels are promising carriers for targeted drug delivery, as their degradation and subsequent drug release can be triggered by the physiological environment of the target tissue.[4]
Hydrogel-Based Tissue Expanders with Drug Eluting Capabilities
DMHA has also been incorporated into hydrogel-based tissue expanders for applications in stomatology.[3] In these systems, DMHA is used as a hydrolytically degradable crosslinker in combination with non-degradable crosslinkers. This combination allows for a controlled rate of swelling of the hydrogel, which is essential for its function as a tissue expander. Furthermore, these hydrogels can be loaded with therapeutic agents, such as the anesthetic benzocaine, to provide localized drug delivery and alleviate pain following implantation.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing DMHA in drug delivery systems.
Table 1: Formulation and Physicochemical Properties of Naltrexone-Loaded Nanoparticles [2]
| Nanoparticle Formulation (PEO-MA:MMA weight ratio) | Crosslinker (DMHA) Concentration (mol%) | Particle Size (nm) | Drug Loading Efficiency (%) |
| 1:1 | 1-4 | 150 - 250 | 60 - 75 |
| 1:4 | 1-4 | 100 - 200 | 70 - 85 |
Table 2: In Vitro Drug Release from Naltrexone-Loaded Nanoparticles [2]
| Nanoparticle Formulation (PEO-MA:MMA weight ratio) | Time for ~80% Drug Release (hours) |
| 1:1 | ~500 |
| 1:4 | ~750 |
Table 3: Benzocaine Release from Hydrogel Tissue Expanders [3]
| Hydrogel Formulation | Drug Loaded | Time for 90% Drug Release (hours) |
| Methacrylate-based with DMHA crosslinker | Benzocaine | 48 |
Experimental Protocols
Synthesis of this compound (DMHA)[4]
This protocol describes the synthesis of the hydrolytically degradable crosslinker DMHA.
Materials:
-
Hydroxylamine hydrochloride
-
Methacryloyl chloride
-
Pyridine
-
Chloroform
-
Concentrated hydrochloric acid
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 0.145 moles of hydroxylamine hydrochloride in 50 mL of pyridine in a reaction flask.
-
Slowly add 0.243 moles of methacryloyl chloride to the solution while maintaining the temperature at 45°C.
-
After the addition is complete, stir the mixture at ambient temperature for 2 hours.
-
Dilute the mixture with 100 mL of chloroform.
-
Slowly add 21 mL of concentrated hydrochloric acid.
-
Separate the organic layer and wash it four times with distilled, deionized water.
-
Dry the organic layer over MgSO₄.
-
Evaporate the chloroform to obtain the crude product.
-
Purify the product by recrystallization.
Caption: Workflow for the synthesis of the crosslinker this compound (DMHA).
Preparation of Naltrexone-Loaded Hydrolyzable Crosslinked Nanoparticles[2]
This protocol details the preparation of drug-loaded nanoparticles using DMHA as a crosslinker.
Materials:
-
Poly(ethylene glycol) monomethyl ether mono methacrylate (PEO-MA)
-
Methyl methacrylate (MMA)
-
This compound (DMHA)
-
Naltrexone
-
Poly(vinyl alcohol) (PVA) aqueous solution (0.4%)
-
Initiator (e.g., AIBN)
Procedure:
-
Prepare a 0.4% aqueous solution of PVA.
-
Dissolve the desired amounts of PEO-MA, MMA, DMHA, and naltrexone in a suitable solvent to create the monomer feed.
-
Add the monomer feed to the PVA solution with stirring to form an emulsion.
-
Initiate polymerization by adding the initiator and heating the mixture under an inert atmosphere.
-
Continue the polymerization for a specified time to form the nanoparticles.
-
Purify the nanoparticles by dialysis or centrifugation to remove unreacted monomers and excess PVA.
-
Lyophilize the purified nanoparticles for storage.
Caption: Experimental workflow for the preparation of naltrexone-loaded nanoparticles.
In Vitro Drug Release Study[2]
This protocol describes the method for evaluating the in vitro release of a drug from DMHA-crosslinked nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator or water bath
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS (pH 7.4).
-
Place the nanoparticle dispersion into a dialysis bag.
-
Seal the dialysis bag and place it in a larger container with a known volume of fresh PBS.
-
Maintain the container at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw a sample of the release medium from the outer container and replace it with an equal volume of fresh PBS.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Caption: Flowchart of the in vitro drug release study protocol.
Characterization of DMHA-Based Drug Delivery Systems
A thorough characterization of drug delivery systems formulated with DMHA is crucial to ensure their quality, efficacy, and safety.
Physicochemical Characterization
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the synthesized DMHA and its incorporation into the polymer matrix.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure of DMHA and the composition of the copolymers.[5]
-
Particle Size and Size Distribution: Determined by dynamic light scattering (DLS) to assess the average particle size and polydispersity index (PDI).[2]
-
Surface Morphology: Visualized using transmission electron microscopy (TEM) or scanning electron microscopy (SEM) to observe the shape and surface characteristics of the nanoparticles.[2]
-
Zeta Potential: To measure the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.
Drug Loading and Encapsulation Efficiency
-
Drug Loading Content (DLC): The amount of drug loaded per unit weight of the nanoparticle.
-
Encapsulation Efficiency (EE): The percentage of the initial drug that is successfully encapsulated within the nanoparticles.
These parameters are typically determined by dissolving a known amount of drug-loaded nanoparticles in a suitable solvent and quantifying the drug concentration using an appropriate analytical technique.
In Vitro Degradation Studies
The degradation of DMHA-crosslinked systems can be monitored by tracking changes in particle size, molecular weight, or scattering intensity over time when incubated in a physiologically relevant buffer (e.g., PBS, pH 7.4) at 37°C.[4][7] Techniques like asymmetrical flow field-flow fractionation (AF4) coupled with multi-angle light scattering (MALS) can provide detailed information on the erosion process.[4][7]
Signaling Pathways and Mechanisms of Action
The primary mechanism of drug release from DMHA-based systems is the hydrolytic cleavage of the ester bonds within the crosslinker, leading to the degradation of the polymer matrix. This process is pH-dependent, with faster degradation observed at physiological pH compared to acidic conditions.[4] This inherent pH-sensitivity can be exploited for targeted drug delivery to specific tissues or cellular compartments with distinct pH environments.
For redox-responsive systems, while DMHA itself is not directly redox-sensitive, it can be copolymerized with monomers that contain redox-cleavable bonds (e.g., disulfide bonds) to create dual-responsive systems. In such systems, the drug release would be triggered by both hydrolysis and the presence of reducing agents like glutathione, which is found at high concentrations inside cells.
Caption: Logical relationship of the drug release mechanism from DMHA-crosslinked systems.
Conclusion
This compound serves as a versatile and valuable crosslinking agent for the development of biodegradable and stimuli-responsive drug delivery systems. Its hydrolytic instability under physiological conditions provides a reliable mechanism for controlled drug release. The ability to fine-tune the degradation rate by altering the polymer composition makes DMHA an attractive component for designing sophisticated drug carriers for a wide range of therapeutic applications. Further research into the in vivo behavior and biocompatibility of DMHA-based systems will be crucial for their successful translation into clinical practice.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design of naltrexone-loaded hydrolyzable crosslinked nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring the Erosion of Hydrolytically-Degradable Nanogels via Multiangle Light Scattering Coupled to Asymmetrical Flow Field-Flow Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ECV: pharmind - Beitrag Novel Stealth Nanoparticles Prepared by Dispersion Polymerization [ecv.de]
- 6. US9358211B2 - Stealth polymeric particles for delivery of bioactive or diagnostic agents - Google Patents [patents.google.com]
- 7. Understanding the Degradation of Core-Shell Nanogels Using Asymmetrical Flow Field Flow Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of N,O-dimethacryloylhydroxylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N,O-dimethacryloylhydroxylamine is a bifunctional monomer that can be utilized in the synthesis of various polymers and hydrogels. Its two methacryloyl groups allow for crosslinking, making it a valuable component in the development of materials for drug delivery, tissue engineering, and other biomedical applications. This document provides a detailed protocol for the chemical synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Hydroxylamine hydrochloride | 10 g (0.144 mol) |
| Methacryloyl chloride | 25.4 g (0.243 mol) |
| Pyridine | 50 ml (0.632 mol) |
| Product | |
| Yield | 7.0 g (34%) |
| Melting Point | 55° C |
| Elemental Analysis | Calculated |
| % Carbon | 56.70% |
| % Hydrogen | 6.55% |
| % Nitrogen | 8.28% |
Experimental Protocol
This protocol details the synthesis of this compound from hydroxylamine hydrochloride and methacryloyl chloride.[1]
Materials:
-
Hydroxylamine hydrochloride
-
Pyridine
-
Methacryloyl chloride
-
Chloroform
-
Hydrochloric acid
-
Magnesium sulfate (MgSO4)
-
Diethyl ether
-
Light petroleum
-
Reaction flask
-
Dropping funnel
-
Stirrer
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a suitable reaction flask, dissolve 10 g (0.144 mol) of hydroxylamine hydrochloride in 50 ml (0.632 mol) of pyridine.
-
Addition of Methacryloyl Chloride: While stirring the solution, slowly add 25.4 g (0.243 mol) of methacryloyl chloride dropwise using a dropping funnel. It is crucial to maintain the temperature of the reaction mixture below 45°C during the addition.
-
Reaction: After the complete addition of methacryloyl chloride, continue to stir the mixture at ambient temperature for 2 hours.
-
Work-up:
-
Dilute the reaction mixture with 100 ml of chloroform.
-
Slowly add 21 ml (0.245 mol) of hydrochloric acid dropwise to neutralize the pyridine, forming pyridine hydrochloride.
-
Transfer the mixture to a separatory funnel. The organic layer (chloroform) will separate from the aqueous layer.
-
Separate the organic layer.
-
Wash the organic layer four times with 100 ml of water each time.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
-
-
Purification:
-
Filter off the magnesium sulfate.
-
Evaporate the chloroform from the filtrate using a rotary evaporator under vacuum. An oily residue will be obtained.
-
Dry the oily residue under a high vacuum. The product should crystallize during this process.
-
Collect the crystals by filtration.
-
Perform recrystallization twice from a mixture of diethyl ether and light petroleum to obtain the purified this compound.[1]
-
-
Characterization: The final product can be characterized by its melting point (55° C) and elemental analysis.[1]
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound.
References
Characterization of N,O-Dimethacryloylhydroxylamine-Based Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the characterization of N,O-dimethacryloylhydroxylamine (DMHA)-based polymers. This class of polymers holds significant promise for various biomedical applications, including drug delivery, tissue engineering, and smart biomaterials, owing to their potential for stimuli-responsive behavior and biocompatibility. This document outlines detailed protocols for the synthesis and characterization of DMHA-based polymers and provides insights into their potential applications.
Synthesis of this compound-Based Polymers
DMHA-based polymers can be synthesized via free-radical polymerization. The following protocol describes a general method for the synthesis of a DMHA homopolymer. This method can be adapted for the synthesis of copolymers by introducing other vinyl monomers to the reaction mixture.
Experimental Protocol: Free-Radical Polymerization of DMHA
-
Materials:
-
This compound (DMHA) monomer
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous N,N-dimethylformamide (DMF) as solvent
-
Diethyl ether for precipitation
-
Round-bottom flask with a magnetic stirrer
-
Nitrogen inlet
-
Oil bath
-
-
Procedure:
-
Dissolve a specific amount of DMHA monomer in anhydrous DMF in a round-bottom flask.
-
Add AIBN (typically 1 mol% with respect to the monomer).
-
Purge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70°C and stir the reaction mixture for 24 hours under a nitrogen atmosphere.
-
After polymerization, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the viscous solution to an excess of cold diethyl ether with vigorous stirring.
-
Filter the precipitated polymer and wash it several times with diethyl ether to remove unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at 40°C to a constant weight.
-
Diagram of the experimental workflow for the synthesis and purification of DMHA-based polymers.
Caption: Workflow for DMHA polymer synthesis.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure of the synthesized polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of polymers.[1][2]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Data Analysis: Integrate the proton signals and assign the peaks to the corresponding protons in the polymer structure. For ¹³C NMR, identify the chemical shifts of the carbon atoms.
Expected ¹H NMR Spectral Data (based on analogous methacrylamide polymers):
| Chemical Shift (δ, ppm) | Assignment |
| 7.0 - 8.0 | Amide proton (-NH-) |
| 5.0 - 6.0 | Olefinic protons of the methacrylate group |
| 1.5 - 2.5 | Methylene protons of the polymer backbone |
| 0.8 - 1.2 | Methyl protons of the methacrylate group |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the polymer.[3][4]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the polymer on a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the polymer.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3500 | N-H stretching of the amide group |
| 2800 - 3000 | C-H stretching of alkyl groups |
| 1720 - 1740 | C=O stretching of the ester group |
| 1640 - 1680 | C=O stretching of the amide group (Amide I) |
| 1540 - 1580 | N-H bending of the amide group (Amide II) |
Thermal Analysis
Thermal analysis techniques provide information about the thermal stability and phase transitions of the polymers.[5][6][7]
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition profile of the polymer.[8]
Experimental Protocol: TGA
-
Sample Preparation: Place 5-10 mg of the dried polymer in an alumina crucible.
-
Instrumentation: Use a TGA instrument.
-
Data Acquisition: Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis: Analyze the TGA curve to determine the onset of decomposition and the percentage of weight loss at different temperatures.
Expected TGA Data:
| Temperature Range (°C) | Observation |
| 100 - 200 | Initial weight loss due to moisture or residual solvent. |
| 250 - 400 | Major decomposition of the polymer backbone. |
| > 400 | Formation of a stable char residue. |
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and other thermal transitions of the polymer.[9][10]
Experimental Protocol: DSC
-
Sample Preparation: Seal 5-10 mg of the dried polymer in an aluminum pan.
-
Instrumentation: Use a DSC instrument.
-
Data Acquisition: Heat the sample from room temperature to a temperature above its expected Tg (e.g., 200°C) at a heating rate of 10°C/min, cool it back to room temperature, and then perform a second heating scan at the same rate.
-
Data Analysis: Determine the Tg from the midpoint of the transition in the second heating scan.
Expected DSC Data:
| Parameter | Expected Value Range (°C) |
| Glass Transition (Tg) | 100 - 150 |
Application in Drug Delivery
DMHA-based polymers, particularly in the form of hydrogels, are promising candidates for controlled drug delivery systems.[11][12] The following section outlines protocols for hydrogel preparation and in vitro drug release studies.
Diagram illustrating the mechanisms of drug release from a hydrogel matrix.
Caption: Drug release mechanisms from hydrogels.
Experimental Protocol: Hydrogel Preparation and Swelling Studies
-
Hydrogel Synthesis: Synthesize the DMHA-based polymer as described in Section 1, including a cross-linking agent (e.g., N,N'-methylenebisacrylamide) in the monomer feed.
-
Swelling Ratio Determination:
-
Immerse a pre-weighed dried hydrogel sample (Wd) in phosphate-buffered saline (PBS, pH 7.4) at 37°C.
-
At regular time intervals, remove the hydrogel, blot the surface to remove excess water, and weigh it (Ws).
-
Calculate the swelling ratio (SR) using the formula: SR (%) = [(Ws - Wd) / Wd] x 100.
-
Continue until the hydrogel reaches equilibrium swelling.
-
Experimental Protocol: In Vitro Drug Release Study
-
Drug Loading:
-
Swell the hydrogel in a solution of the model drug (e.g., ibuprofen, methylene blue) in PBS for 24 hours to allow for drug loading.
-
Alternatively, the drug can be incorporated during the polymerization process.
-
-
Release Study:
-
Place the drug-loaded hydrogel in a known volume of fresh PBS at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
-
Data Presentation: Drug Release Kinetics
The drug release data can be fitted to various kinetic models to understand the release mechanism.[13][14]
| Kinetic Model | Equation | Parameters |
| Zero-Order | Q_t = Q_0 + K_0 * t | Q_t: amount of drug released at time t, Q_0: initial amount, K_0: zero-order release constant |
| First-Order | log(Q_t) = log(Q_0) - (K_1 * t) / 2.303 | Q_t: amount of drug remaining at time t, Q_0: initial amount, K_1: first-order release constant |
| Higuchi Model | Q_t = K_H * sqrt(t) | Q_t: amount of drug released at time t, K_H: Higuchi release constant |
| Korsmeyer-Peppas | M_t / M_∞ = K_KP * t^n | M_t/M_∞: fraction of drug released at time t, K_KP: release rate constant, n: release exponent |
Biocompatibility Assessment
For any biomedical application, it is crucial to evaluate the biocompatibility of the polymers.[8][15][16]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture a suitable cell line (e.g., NIH 3T3 fibroblasts) in appropriate culture medium.
-
Extract Preparation: Prepare extracts of the DMHA-based polymer by incubating the sterilized material in culture medium for 24 hours.
-
Cell Treatment: Seed the cells in a 96-well plate and, after 24 hours, replace the medium with the polymer extracts at various concentrations. Include positive (e.g., cytotoxic substance) and negative (fresh medium) controls.
-
MTT Assay: After 24 or 48 hours of incubation, add MTT solution to each well and incubate for 4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the cell viability as a percentage relative to the negative control.
Expected Results:
A biocompatible material will show high cell viability (typically > 80%) across a range of extract concentrations, indicating minimal cytotoxicity.
This comprehensive set of protocols and application notes provides a framework for the systematic characterization of this compound-based polymers, paving the way for their development and application in the fields of biomedical research and drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tainstruments.com [tainstruments.com]
- 7. youtube.com [youtube.com]
- 8. Biocompatibility analysis of magnetic hydrogel nanocomposites based on poly(N-isopropylacrylamide) and iron oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. youtube.com [youtube.com]
- 11. Hydrogels and Their Applications in Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Characterization, and Release Kinetics of a Hybrid Hydrogel Drug Delivery System for Sustained Hormone Therapy [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Degradation, cytotoxicity, and biocompatibility of NIPAAm-based thermosensitive, injectable, and bioresorbable polymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N,O-dimethacryloylhydroxylamine in Biotechnology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biotechnological applications of N,O-dimethacryloylhydroxylamine, a hydrolytically degradable crosslinking agent. This document details its use in the fabrication of advanced biomaterials for controlled drug delivery and tissue engineering, complete with experimental protocols and quantitative data.
Introduction to this compound
This compound (also referred to as MANHOMA or DMHA) is a divinylic crosslinking agent utilized in the synthesis of biodegradable polymers. Its key feature is the presence of a hydrolytically labile N-O bond, which allows for the controlled degradation of the polymer network under physiological conditions. This property makes it a valuable tool in the development of smart biomaterials that can break down over time, releasing encapsulated therapeutics or facilitating tissue regeneration. The degradation is pH-dependent, with the hydrogels being stable at acidic pH (below 5) and undergoing hydrolysis at neutral and mild alkaline pH.
Core Application: Controlled Drug Delivery
This compound is instrumental in creating nanoparticles and hydrogels for the sustained release of therapeutic agents. The crosslinker's degradation rate can be tuned to control the release kinetics of the encapsulated drug.
Application: Naltrexone-Loaded Nanoparticles for Sustained Release
Hydrolyzable crosslinked nanoparticles have been synthesized for the sustained delivery of naltrexone, a drug used in the management of alcohol and opioid dependence. These nanoparticles are prepared by the copolymerization of poly(ethylene glycol) monomethyl ether mono methacrylate (PEO-MA), methyl methacrylate (MMA), and this compound as the crosslinker. The resulting nanoparticles exhibit a core-shell structure, with a crosslinked core that degrades over time to release the entrapped naltrexone.[1]
Quantitative Data Summary:
| Nanoparticle Composition (PEO-MA:MMA weight ratio) | Mean Particle Size (nm) | Drug Loading Efficiency (%) | Sustained Release Duration (hours) |
| 1:1 | 150 ± 25 | 65 | ~500 |
| 1:4 | 180 ± 30 | 78 | ~750 |
Experimental Protocol: Synthesis of Naltrexone-Loaded Nanoparticles [1]
-
Synthesis of this compound:
-
Dissolve 9.0 g of hydroxylamine hydrochloride in 72 ml of pyridine.
-
Add 27 ml of methacryloyl chloride dropwise while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 10 hours.
-
Dissolve the mixture in 150 ml of chloroform and neutralize with 48 ml of HCl.
-
Wash the organic layer with water, dry over magnesium sulfate, and evaporate the chloroform.
-
Recrystallize the product from a diethyl ether-light petroleum mixture.
-
-
Preparation of Naltrexone-Loaded Nanoparticles:
-
Prepare a 0.4% w/v aqueous solution of poly(vinyl alcohol).
-
In a separate vessel, dissolve the desired amounts of PEO-MA, MMA, this compound, and naltrexone base in the polymerization medium.
-
Initiate the copolymerization reaction. [Note: The original document does not specify the initiator and polymerization conditions in this abstract, but free radical polymerization is the method used for similar systems.]
-
Characterize the resulting nanoparticles for size, morphology (e.g., using Transmission Electron Microscopy), and drug loading efficiency.
-
Logical Workflow for Nanoparticle Formulation and Drug Release:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N,O-dimethacryloylhydroxylamine (NODMHA) Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the polymerization of N,O-dimethacryloylhydroxylamine (NODMHA). The information is presented in a user-friendly question-and-answer format, supplemented with data tables, detailed experimental protocols, and workflow diagrams.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for polymerizing this compound (NODMHA)?
A1: NODMHA, as a dimethacrylate monomer, can be polymerized using standard free-radical polymerization techniques. The most common methods are:
-
Solution Polymerization: The monomer and initiator are dissolved in a suitable solvent. This method helps to control the reaction temperature and viscosity.
-
Bulk Polymerization: The polymerization is carried out with only the monomer and initiator, without any solvent. This method can lead to high reaction rates and is often used to produce materials with high purity.
-
Photopolymerization: Initiation of the polymerization is achieved using light, typically in the UV range, in the presence of a photoinitiator. This technique is common in applications like dental resins.
Q2: Which initiators are suitable for NODMHA polymerization?
A2: Common thermal initiators for methacrylate polymerization are suitable for NODMHA. These include:
-
Azobisisobutyronitrile (AIBN): A versatile initiator that decomposes with heat to generate free radicals.
-
Benzoyl Peroxide (BPO): Another common thermal initiator. It can also be used in redox initiation systems at lower temperatures when combined with an amine accelerator. For photopolymerization, a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone can be used.
Q3: What are the key parameters to control during NODMHA polymerization?
A3: Several parameters critically influence the outcome of NODMHA polymerization:
-
Initiator Concentration: Higher initiator concentrations generally lead to a faster polymerization rate but may result in a lower average molecular weight.
-
Temperature: Increasing the temperature accelerates the decomposition of thermal initiators and increases the polymerization rate. However, excessively high temperatures can lead to poor control over the reaction and potentially broader molecular weight distributions.
-
Monomer Concentration: In solution polymerization, the monomer concentration affects the reaction rate and the final polymer properties.
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. It is crucial to deoxygenate the reaction mixture before initiating polymerization, for example, by bubbling an inert gas like nitrogen or argon through the solution.
Q4: How can I characterize the resulting poly(NODMHA)?
A4: Characterization of the cross-linked poly(NODMHA) network is essential to understand its properties. Common techniques include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To determine the degree of conversion by monitoring the disappearance of the methacrylate C=C bond peak (around 1638 cm⁻¹).
-
Differential Scanning Calorimetry (DSC): To study the polymerization kinetics by measuring the heat evolved during the reaction.
-
Swellability Test: To assess the cross-link density by measuring the amount of solvent absorbed by the polymer network.
-
Mechanical Testing: To evaluate properties like compressive strength and modulus, which are important for many applications.
Troubleshooting Guide
Q1: My NODMHA polymerization is very slow or does not proceed at all. What could be the cause?
A1: Several factors can inhibit or slow down the polymerization:
-
Oxygen Inhibition: This is the most common cause. Ensure your monomer and solvent are thoroughly deoxygenated before adding the initiator.
-
Inhibitor in Monomer: Commercial monomers often contain inhibitors to prevent premature polymerization during storage. While these are usually overcome by the initiator at reaction temperature, their concentration might be too high. Consider passing the monomer through an inhibitor removal column if the problem persists.
-
Low Initiator Concentration or Temperature: The initiator concentration might be too low, or the reaction temperature may not be high enough to cause efficient decomposition of the thermal initiator.
-
Impure Reagents: Impurities in the monomer or solvent can act as inhibitors or chain transfer agents, slowing down the polymerization.
Q2: The polymerization starts, but then stops before reaching high conversion. Why is this happening?
A2: This phenomenon, known as incomplete conversion, is common in the polymerization of multifunctional monomers like NODMHA and is often due to:
-
Autoacceleration (Gel Effect): As the polymerization proceeds, the viscosity of the medium increases significantly, which restricts the mobility of growing polymer chains. This can lead to a decrease in the termination rate and a rapid increase in the polymerization rate. However, at very high conversions, the mobility of the monomer also becomes limited, leading to a plateau in the conversion.
-
Vitrification: The growing polymer network can transition into a glassy state if the glass transition temperature (Tg) of the polymer is higher than the reaction temperature. In the glassy state, the mobility of all species is severely restricted, effectively stopping the polymerization. To overcome this, you can try increasing the reaction temperature.
Q3: I am observing the formation of an insoluble gel even at low conversions. How can I control this?
A3: Premature gelation in the polymerization of a dimethacrylate monomer like NODMHA is expected as it is a cross-linking system. However, if you wish to delay the onset of gelation or control the cross-linking, you can:
-
Use a Chain Transfer Agent: A chain transfer agent can help to reduce the molecular weight of the primary chains and delay the formation of a cross-linked network.
-
Lower the Monomer Concentration: In solution polymerization, working at a lower monomer concentration can reduce the probability of intermolecular cross-linking reactions.
-
Copolymerize with a Monofunctional Monomer: Introducing a monofunctional methacrylate into the polymerization can reduce the overall cross-link density.
Q4: The final polymer is brittle. How can I improve its mechanical properties?
A4: Brittleness in cross-linked polymers is often related to high cross-link density. To improve flexibility and toughness, you can:
-
Decrease the Cross-link Density: This can be achieved by copolymerizing NODMHA with a monofunctional monomer or by using a chain transfer agent.
-
Incorporate a Flexible Comonomer: Copolymerizing with a monomer that has a longer, more flexible chain between the methacrylate groups can improve the flexibility of the final polymer network.
-
Optimize Curing Conditions: The final properties can be sensitive to the polymerization temperature and time. Ensure the polymerization has proceeded to a high enough conversion.
Quantitative Data Summary
The following tables provide starting points for NODMHA polymerization conditions based on data from similar dimethacrylate systems. Note: These are general guidelines and may require optimization for your specific experimental setup and desired polymer properties.
Table 1: Recommended Initiator Concentrations for Thermal Polymerization
| Initiator | Monomer System | Recommended Concentration (wt% relative to monomer) | Reference |
| Benzoyl Peroxide (BPO) | Methacrylate bone cement | 0.3 wt% (with 0.5 wt% DMA co-initiator) | |
| Azobisisobutyronitrile (AIBN) | EGDMA/MMA | 1% | |
| Benzoyl Peroxide (BP) | MMA (bulk) | 45 mg per gram of MMA (with DMPT) |
Table 2: Typical Solvents for Solution Polymerization of Methacrylates
| Solvent | Monomer System | Notes | Reference |
| Toluene | MMA/PFS | Good for achieving controlled polymerization. | |
| Benzene | MMA | Common solvent for solution polymerization. | |
| Tetrahydrofuran (THF) | EGDMA | Good solvent for both monomer and polymer. |
Detailed Experimental Protocols
Disclaimer: These are generalized protocols for dimethacrylate polymerization and should be adapted for this compound with appropriate safety precautions.
Protocol 1: Bulk Free-Radical Polymerization of NODMHA
Materials:
-
This compound (NODMHA) monomer
-
Thermal initiator (e.g., AIBN or BPO)
-
Reaction vessel (e.g., glass vial or small flask) with a magnetic stir bar
-
Inert gas source (Nitrogen or Argon)
-
Heating system (e.g., oil bath with a temperature controller)
Procedure:
-
Place the desired amount of NODMHA monomer into the reaction vessel.
-
Add the appropriate amount of the thermal initiator (refer to Table 1 for starting concentrations).
-
Seal the reaction vessel with a rubber septum.
-
Deoxygenate the mixture by bubbling inert gas through the liquid for at least 30 minutes.
-
While maintaining a positive pressure of the inert gas, place the reaction vessel in the preheated oil bath set to the desired polymerization temperature (e.g., 60-80 °C for AIBN).
-
St
troubleshooting hydrogel synthesis with N,O-dimethacryloylhydroxylamine
Disclaimer: The following troubleshooting guide and associated content are based on fundamental principles of polymer chemistry and the known reactivity of hydroxylamine derivatives. Due to limited specific literature on hydrogel synthesis using N,O-dimethacryloylhydroxylamine (NOMHA), this guide is intended to provide a rational starting point for troubleshooting and optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of hydrogels using this compound as a crosslinking agent.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| HG-001 | Why is my hydrogel not forming a stable gel? The solution remains viscous. | 1. Inefficient Initiation: The free radical initiator (e.g., APS/TEMED, photoinitiator) concentration may be too low, or the initiator may be degraded. 2. Low Crosslinker Concentration: The concentration of NOMHA may be insufficient to form a crosslinked network. 3. Presence of Inhibitors: Oxygen is a potent inhibitor of free-radical polymerization. The reaction mixture may not have been adequately degassed. 4. Suboptimal Temperature: For thermally initiated polymerization, the temperature may be too low for efficient initiator decomposition. 5. Premature Cleavage of Crosslinker: The N-O bond in NOMHA is susceptible to cleavage under certain conditions (e.g., presence of reducing agents, certain metal ions), which would prevent network formation. | 1. Optimize Initiator Concentration: Increase the initiator concentration incrementally. Prepare fresh initiator solutions. 2. Increase Crosslinker Concentration: Increase the molar ratio of NOMHA to the primary monomer. 3. Degas Thoroughly: Degas the monomer solution by bubbling with an inert gas (e.g., nitrogen, argon) for at least 15-30 minutes prior to adding the initiator. 4. Adjust Temperature: Ensure the reaction temperature is appropriate for the chosen thermal initiator (e.g., typically 40-60 °C for APS/TEMED). 5. Control Reaction Environment: Ensure all glassware is clean and free of potential contaminants. Avoid reagents that could induce cleavage of the hydroxylamine bond. |
| HG-002 | What causes the hydrogel to be brittle and fragment easily? | 1. High Crosslinking Density: An excessively high concentration of NOMHA can lead to a dense, brittle network with limited flexibility. 2. Rapid Polymerization: A very high initiator concentration can cause rapid polymerization, leading to a heterogeneous network with stressed regions. | 1. Reduce Crosslinker Concentration: Systematically decrease the molar percentage of NOMHA in your formulation. 2. Lower Initiator Concentration: Reduce the amount of initiator to slow down the polymerization rate, allowing for a more uniform network to form. |
| HG-003 | My hydrogel swells excessively and then dissolves. Why? | 1. Low Crosslinking Density: Insufficient crosslinking will result in a loosely formed network that can swell extensively and eventually disintegrate. 2. Hydrolytic Degradation of the Main Polymer Backbone: If the primary monomer forms a polymer that is susceptible to hydrolysis, this can lead to the breakdown of the network. 3. Cleavage of NOMHA Crosslinks: The hydrogel may be exposed to conditions (e.g., specific pH, presence of certain biological molecules) that trigger the cleavage of the N-O bond in the NOMHA crosslinker. | 1. Increase Crosslinker Concentration: Incrementally increase the molar ratio of NOMHA. 2. Choose a Stable Primary Monomer: Ensure the main polymer component is stable under the intended application conditions. 3. Buffer the Swelling Medium: Control the pH and ionic strength of the swelling solution to minimize unintended cleavage of the crosslinker. |
| HG-004 | The gelation time is too fast and difficult to control. How can I slow it down? | 1. High Initiator Concentration: A high concentration of initiator will lead to a rapid onset of polymerization. 2. Elevated Temperature: For thermally initiated systems, a higher temperature will increase the rate of initiator decomposition and polymerization. | 1. Reduce Initiator Concentration: Lower the amount of the initiator system (e.g., APS and/or TEMED). 2. Lower the Reaction Temperature: Conduct the polymerization at a lower temperature to slow down the reaction kinetics. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound (NOMHA) as a crosslinker?
A1: The primary advantage of NOMHA is its potential to form cleavable hydrogels. The N-O bond within its structure can be broken under specific chemical or enzymatic conditions. This allows for controlled degradation of the hydrogel, which is highly desirable in applications such as drug delivery and tissue engineering, where the release of encapsulated substances or the replacement of the scaffold by new tissue is required.
Q2: How should I store and handle this compound?
A2: Based on its synthesis, NOMHA is a crystalline solid. It should be stored in a cool, dark, and dry place to prevent premature polymerization or degradation. It is advisable to store it under an inert atmosphere if possible. As with all methacrylate compounds, it is a potential allergen and sensitizer, so appropriate personal protective equipment (gloves, safety glasses) should be worn during handling.
Q3: What initiation systems are compatible with NOMHA?
A3: NOMHA has two methacrylate groups, making it suitable for free-radical polymerization. Therefore, it is compatible with common initiation systems, including:
-
Thermal Initiators: Ammonium persulfate (APS) in combination with a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED).
-
Photoinitiators: Systems such as Irgacure 2959 or LAP for UV or visible light-induced polymerization, respectively.
Q4: Can I use NOMHA to create hydrogels with tunable mechanical properties?
A4: Yes, the mechanical properties of hydrogels crosslinked with NOMHA can be tuned by varying several parameters:
-
Monomer to Crosslinker Ratio: Increasing the concentration of NOMHA will generally lead to a stiffer, more brittle hydrogel with a higher crosslinking density.
-
Total Monomer Concentration: A higher total monomer concentration will result in a denser and mechanically stronger hydrogel.
-
Polymerization Conditions: Factors such as temperature and solvent can influence the polymerization kinetics and the final network structure.
Experimental Protocols
Standard Protocol for NOMHA Hydrogel Synthesis (Thermal Initiation)
-
Preparation of Monomer Solution:
-
In a suitable vessel, dissolve the primary monomer (e.g., acrylamide, N-isopropylacrylamide) and this compound (NOMHA) in a buffered aqueous solution (e.g., PBS, pH 7.4). A typical starting concentration might be 10-20% (w/v) total monomer, with NOMHA at 1-5 mol% of the total monomer content.
-
Gently mix until all components are fully dissolved.
-
-
Degassing:
-
Place the monomer solution in an ice bath and bubble with dry nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen, which inhibits polymerization.
-
-
Initiation:
-
While continuing to stir under an inert atmosphere, add the initiator components. For a 10 mL solution, a typical starting point would be:
-
100 µL of 10% (w/v) ammonium persulfate (APS) solution.
-
10 µL of N,N,N',N'-tetramethylethylenediamine (TEMED).
-
-
Mix quickly and thoroughly.
-
-
Gelation:
-
Immediately transfer the solution to the desired mold (e.g., between two glass plates with a spacer, in a multi-well plate).
-
Allow the polymerization to proceed at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period (e.g., 1-2 hours) until a stable gel is formed.
-
-
Swelling and Purification:
-
Carefully remove the hydrogel from the mold and place it in a large volume of deionized water or buffer to swell and to allow unreacted monomers and initiators to diffuse out.
-
Change the swelling medium several times over 24-48 hours.
-
Visualizations
Caption: Troubleshooting workflow for NOMHA hydrogel synthesis.
Caption: Schematic of a hydrogel network with NOMHA crosslinks.
Caption: Key parameters influencing final hydrogel properties.
Technical Support Center: Synthesis of N,O-dimethacryloylhydroxylamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of N,O-dimethacryloylhydroxylamine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in optimizing reaction yields and purity.
Troubleshooting Guide
Encountering issues during the synthesis of this compound is common. This guide addresses specific problems with potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Methacryloyl Chloride: The reagent may have hydrolyzed due to exposure to moisture. | - Use freshly opened or distilled methacryloyl chloride. - Ensure all glassware is thoroughly dried before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low. | - Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction temperature, but not exceeding 40-50°C to avoid polymerization. | |
| 3. Stoichiometry Imbalance: Incorrect molar ratios of reactants can lead to poor conversion. | - Carefully calculate and measure the molar equivalents of hydroxylamine hydrochloride, methacryloyl chloride, and the base (e.g., pyridine or triethylamine). A slight excess of the acylating agent can be beneficial. | |
| Formation of Side Products | 1. Polymerization of Methacryloyl Chloride/Product: The methacryloyl group is susceptible to polymerization, especially at elevated temperatures or in the presence of light. | - Maintain a low reaction temperature (0-25°C). - Introduce a radical inhibitor (e.g., hydroquinone or BHT) into the reaction mixture. - Store the product in a cool, dark place. |
| 2. Over-acylation or other side reactions: The hydroxylamine molecule has two reactive sites (N and O). Under harsh conditions, side reactions can occur. | - Control the addition rate of methacryloyl chloride to the reaction mixture to maintain a low concentration. - Use a non-nucleophilic base to minimize its participation in side reactions. | |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Residual solvent or side products can inhibit crystallization. | - Ensure complete removal of the solvent under reduced pressure. - Purify the crude product using column chromatography before attempting crystallization. - Try different solvent systems for recrystallization (e.g., diethyl ether/hexane, ethyl acetate/pentane). |
| 2. Product is inherently oily at room temperature: The melting point of this compound is relatively low. | - Cool the concentrated oil in an ice bath or refrigerator to induce crystallization. - Scratch the inside of the flask with a glass rod to create nucleation sites. | |
| Difficulty in Product Purification | 1. Co-elution of Impurities in Chromatography: Similar polarity of the product and impurities can make separation challenging. | - Optimize the solvent system for column chromatography by testing different solvent polarities with TLC. - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| 2. Product Degradation during Purification: The product may be sensitive to the purification conditions. | - Avoid using acidic or basic conditions during workup and purification if the product is unstable. - Minimize the time the product spends on the chromatography column. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: Dichloromethane (DCM) or chloroform are commonly used solvents for this type of acylation reaction as they are inert and dissolve the reactants well. The use of a base like pyridine as both a solvent and an acid scavenger is also a documented method.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective technique. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting materials and the appearance of the product spot. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q3: What are the critical safety precautions to take during this synthesis?
A3: Methacryloyl chloride is corrosive, flammable, and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be exothermic, so controlled addition of reagents and temperature monitoring are crucial.
Q4: Can other bases be used instead of pyridine?
A4: Yes, other non-nucleophilic tertiary amines like triethylamine (TEA) can be used as an acid scavenger. The choice of base can influence the reaction rate and side product formation.
Q5: How should I store the final product?
A5: this compound is prone to polymerization. It should be stored in a tightly sealed container, in a cool, dark place, preferably refrigerated. Adding a small amount of a radical inhibitor like BHT can also improve its shelf life.
Experimental Protocols
Standard Synthesis Protocol
This protocol is a general guideline for the synthesis of this compound.
Materials:
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Hydroxylamine hydrochloride
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Methacryloyl chloride
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Pyridine (or Triethylamine)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate (or sodium sulfate)
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Solvents for chromatography and recrystallization (e.g., hexane, ethyl acetate, diethyl ether)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve hydroxylamine hydrochloride in pyridine (or suspend in DCM with triethylamine).
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Cooling: Cool the mixture to 0°C in an ice bath.
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Addition of Methacryloyl Chloride: Slowly add methacryloyl chloride dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 5°C during the addition.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
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Workup:
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Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with DCM (3 x volume).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
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Combine the fractions containing the pure product and remove the solvent in vacuo.
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Recrystallize the resulting solid or oil from a suitable solvent system (e.g., diethyl ether/hexane) to obtain pure this compound.
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Data Presentation
The following table summarizes hypothetical data on how different reaction parameters can influence the yield of this compound. Note: This data is illustrative and serves as a guideline for optimization. Actual results may vary.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Pyridine | Pyridine | 0 to RT | 4 | 55-65 |
| 2 | Triethylamine | DCM | 0 to RT | 4 | 60-70 |
| 3 | Triethylamine | DCM | RT | 2 | 50-60 |
| 4 | Proton Sponge | Acetonitrile | 0 to RT | 6 | 65-75 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis.
Logical Relationship of Troubleshooting
This diagram outlines the logical steps to troubleshoot low product yield in the synthesis.
Caption: Troubleshooting Logic for Low Yield.
Technical Support Center: N,O-dimethacryloylhydroxylamine Degradation Kinetics
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation kinetics of N,O-dimethacryloylhydroxylamine. The following information offers troubleshooting advice and standardized protocols to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the degradation of this compound?
The degradation of this compound is expected to be primarily influenced by pH, temperature, and the presence of oxidative agents. Due to the presence of two ester-like acryloyl groups and a hydroxylamine moiety, this molecule is susceptible to hydrolysis and oxidation.
Q2: Which analytical techniques are most suitable for monitoring the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for monitoring the degradation of this compound. This technique allows for the separation and quantification of the parent molecule and its degradation products. Other methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), can be valuable for identifying unknown degradation products.
Q3: How can I perform a forced degradation study for this compound?
Forced degradation studies, also known as stress testing, are essential to understand the degradation pathways and the intrinsic stability of a molecule.[1] These studies involve exposing the compound to conditions more severe than accelerated stability testing.[1] For this compound, this would typically involve exposure to acidic, basic, and oxidative conditions.
Q4: What are the expected degradation products of this compound?
Based on its chemical structure, the primary degradation pathway for this compound under hydrolytic conditions is likely the cleavage of the ester-like bonds, yielding methacrylic acid and hydroxylamine. Under oxidative conditions, a variety of products could be formed.
Troubleshooting Guides
Issue: Inconsistent or non-reproducible degradation kinetics data.
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Possible Cause: Fluctuation in experimental conditions.
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Solution: Ensure that the temperature and pH of the reaction medium are tightly controlled throughout the experiment. Use a calibrated thermostat and pH meter. Prepare fresh buffer solutions for each experiment.
-
-
Possible Cause: Instability of the analytical method.
-
Solution: Validate your HPLC or other analytical method for specificity, linearity, accuracy, and precision before starting the kinetic studies. Ensure the method can separate the parent compound from its degradation products.
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Issue: The degradation rate is too fast or too slow to be accurately measured.
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Possible Cause: Inappropriate stress conditions.
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Solution for Fast Degradation: Reduce the temperature of the experiment or decrease the concentration of the stressor (e.g., use a lower concentration of acid or base).
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Solution for Slow Degradation: Increase the temperature in increments (e.g., 10°C) or increase the concentration of the stressor. For hydrolytic studies, a temperature range of 50-70°C is often a good starting point if no degradation is observed at room temperature.[1]
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Issue: Appearance of unexpected peaks in the chromatogram.
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Possible Cause: Formation of secondary degradation products or interaction with excipients.
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Solution: Use a technique like LC-MS to identify the mass of the unknown peaks, which can provide clues to their structure. If working with a formulation, analyze the degradation of the pure compound and the placebo separately to identify interactions. Over-stressing the sample can lead to secondary degradation products that might not be relevant to shelf-life stability.[1]
-
Experimental Protocols
Protocol 1: Hydrolytic Degradation Kinetics Study
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Preparation of Solutions:
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Prepare buffer solutions at desired pH values (e.g., pH 3, 7, and 9).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
-
Experimental Setup:
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In separate temperature-controlled reaction vessels for each pH, add the buffer solution and allow it to equilibrate to the desired temperature (e.g., 50°C).
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Spike the buffer solution with a small volume of the this compound stock solution to achieve the final desired concentration.
-
-
Sampling:
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Withdraw aliquots from each reaction vessel at predetermined time intervals.
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Immediately quench the degradation process by diluting the aliquot in a suitable mobile phase or a neutralizing buffer and storing it at a low temperature (e.g., 4°C) prior to analysis.
-
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Analysis:
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Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
-
Data Analysis:
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Plot the natural logarithm of the concentration of this compound versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).
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Protocol 2: Oxidative Degradation Study
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Preparation of Solutions:
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Prepare a solution of hydrogen peroxide in water (e.g., 3%).
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Prepare a stock solution of this compound in a suitable solvent.
-
-
Experimental Setup:
-
In a reaction vessel at room temperature, add the hydrogen peroxide solution.
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Add the this compound stock solution to the hydrogen peroxide solution.
-
-
Sampling and Analysis:
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Follow the sampling and analysis steps as outlined in the hydrolytic degradation protocol.
-
Data Presentation
Table 1: Hypothetical Degradation Data for this compound at 50°C
| Time (hours) | Concentration at pH 3 (µg/mL) | Concentration at pH 7 (µg/mL) | Concentration at pH 9 (µg/mL) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 95.2 | 98.5 | 85.3 |
| 2 | 90.6 | 97.0 | 72.8 |
| 4 | 82.1 | 94.1 | 53.0 |
| 8 | 67.4 | 88.5 | 28.1 |
| 12 | 55.3 | 83.2 | 14.9 |
| 24 | 30.6 | 69.2 | 2.2 |
Table 2: Calculated First-Order Degradation Rate Constants (k)
| Condition | Rate Constant (k) (hours⁻¹) | Half-life (t₁/₂) (hours) |
| pH 3, 50°C | 0.049 | 14.1 |
| pH 7, 50°C | 0.015 | 46.2 |
| pH 9, 50°C | 0.158 | 4.4 |
Visualizations
Caption: Experimental workflow for determining degradation kinetics.
Caption: Plausible hydrolytic degradation pathway for this compound.
References
Technical Support Center: Purification of N,O-dimethacryloylhydroxylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,O-dimethacryloylhydroxylamine. The following sections address specific issues that may be encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (hydroxylamine), byproducts from side reactions, and residual solvents. Potential byproducts include N-methacryloylhydroxylamine (mono-acylated), O-methacryloylhydroxylamine (mono-acylated isomer), and polymethacryloyl species. Pyridine, used as a base, can also be a significant impurity if not completely removed during the workup.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is a valuable technique for monitoring the purification process. A suitable eluent system for TLC analysis is a mixture of ethyl acetate and petroleum ether. By spotting the crude material, the purified product, and any intermediate fractions, you can assess the separation of the desired compound from its impurities.
Q3: What is the expected yield and purity of this compound after purification?
A3: Following the described purification protocol, a yield of approximately 34% can be expected.[1] The purity of the final product should be high, as indicated by a sharp melting point and consistent elemental analysis.
Q4: What are the recommended storage conditions for this compound?
A4: this compound is a methacryloyl-containing compound and may be susceptible to polymerization, especially at elevated temperatures or in the presence of light and radical initiators. It is advisable to store the purified product in a cool, dark place. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
Recrystallization Issues
Q: My product is oiling out during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" can occur if the solution is supersaturated or if the cooling rate is too fast.
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Solution: Try to cool the solution more slowly. Allow it to cool to room temperature first before placing it in an ice bath. You can also add a slightly larger volume of the non-polar solvent (petroleum ether) to the hot, dissolved solution to reduce the supersaturation. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Q: After recrystallization, my product is still colored/impure. What went wrong?
A: This indicates that the chosen solvent system may not be optimal for removing the specific impurities present, or that the impurities are co-precipitating with your product.
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Solution:
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Wash the crystals: After filtering, wash the crystals with a small amount of cold petroleum ether to remove surface impurities.
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Perform a second recrystallization: A second recrystallization can significantly improve purity.[1]
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Consider a different solvent system: If impurities persist, you may need to explore other solvent systems for recrystallization.
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Pre-purification: For highly impure samples, consider a preliminary purification step like passing a solution of the crude product through a short plug of silica gel to remove polar impurities before recrystallization.
-
Work-up and Purification Problems
Q: I am having trouble with emulsions forming during the aqueous washing steps. How can I resolve this?
A: Emulsions are common when organic and aqueous layers have similar densities or when surfactants are present.
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Solution:
-
Add brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This will increase the ionic strength of the aqueous layer and help to break the emulsion.
-
Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.
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Allow to stand: Let the separatory funnel stand for an extended period to allow the layers to separate.
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Q: My final product has a strong smell of pyridine. How can I remove it?
A: Residual pyridine indicates incomplete removal during the acid wash.
-
Solution:
-
Additional acid washes: Perform one or two additional washes of the chloroform solution with dilute hydrochloric acid.
-
Azeotropic removal: In some cases, co-evaporation with a solvent like toluene under reduced pressure can help remove residual pyridine.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | 34% | [1] |
| Melting Point | 55 °C | [1] |
| Elemental Analysis (Calculated) | C: 56.70%, H: 6.55%, N: 8.28% | [1] |
| Elemental Analysis (Found) | C: 56.74%, H: 6.22%, N: 8.34% | [1] |
Experimental Protocols
Detailed Recrystallization Protocol
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Dissolution: Transfer the oily residue obtained after solvent evaporation into a clean Erlenmeyer flask. Add a minimal amount of warm diethyl ether to dissolve the residue completely.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Non-Polar Solvent: While the diethyl ether solution is still warm, slowly add light petroleum ether until the solution becomes slightly turbid.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Crystals should start to form. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold light petroleum ether to remove any remaining soluble impurities.
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Drying: Dry the crystals under vacuum to remove all traces of solvent.
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Repeat: For higher purity, a second recrystallization can be performed by repeating steps 1-7.[1]
Column Chromatography Protocol (Proposed)
While the primary literature method relies on recrystallization, column chromatography can be an effective alternative for purification, especially for removing closely related impurities.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Eluent System: A gradient of ethyl acetate in petroleum ether (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The exact ratio should be determined by preliminary TLC analysis.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Packing the Column: Prepare a slurry of silica gel in petroleum ether and pack the column.
-
Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the starting eluent mixture, collecting fractions. Monitor the elution by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Purification Workflow
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Technical Support Center: N,O-Dimethacryloylhydroxylamine (NOMHA) Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,O-dimethacryloylhydroxylamine (NOMHA) polymers. The information provided is designed to help address common stability issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for NOMHA polymers?
A1: The main stability concerns for NOMHA polymers stem from the two key functional moieties in the monomer unit: the methacrylate ester groups and the N-O bond of the hydroxylamine core.
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Hydrolytic Degradation: The ester linkages are susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to cleavage of the side chains and a change in the polymer's properties. Polymethacrylates are generally more resistant to hydrolysis than polyacrylates.[1]
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N-O Bond Cleavage: The N-O bond is relatively weak and can be cleaved under certain conditions, such as in the presence of transition metals, radicals, or under basic conditions.[2][3][4] This can lead to backbone scission if the N-O bond is part of the polymer backbone, or side-chain degradation.
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Thermal Degradation: At elevated temperatures, polymethacrylates can undergo thermal degradation, which primarily proceeds via depolymerization back to the monomer.[5][6] This process can be initiated by chain-end or random chain scission.[7]
Q2: My NOMHA monomer is not polymerizing or the polymerization is very slow. What could be the cause?
A2: Slow or incomplete polymerization of methacrylate monomers like NOMHA is a common issue, often related to the following:
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Oxygen Inhibition: Free-radical polymerization of methacrylates is notoriously sensitive to inhibition by oxygen.[8][9][10] Dissolved oxygen in the reaction mixture can scavenge the initiating radicals, preventing the onset of polymerization. It is crucial to thoroughly degas the monomer solution before initiating polymerization.
-
Inhibitor Concentration: Commercial methacrylate monomers are typically supplied with a small amount of inhibitor (e.g., MEHQ) to prevent premature polymerization during storage. While initiators are added to overcome this, an unusually high concentration of inhibitor could slow down the reaction.
-
Initiator Purity and Concentration: The initiator itself might be impure or used at an inappropriate concentration. Ensure the initiator is fresh and used at the recommended molar ratio to the monomer.
-
Temperature: The polymerization temperature is critical. If the temperature is too low, the rate of initiator decomposition will be too slow to start the polymerization effectively.
Q3: I am observing a change in the pH of my NOMHA polymer solution over time. Why is this happening?
A3: A change in the pH of a NOMHA polymer solution, particularly a decrease, is likely due to the hydrolytic degradation of the methacrylate ester groups. This hydrolysis releases methacrylic acid, which will lower the pH of the solution. The rate of this degradation is influenced by the initial pH, temperature, and the presence of any acidic or basic catalysts.
Q4: How can I monitor the stability and degradation of my NOMHA polymers?
A4: Several analytical techniques can be employed to monitor the stability of your NOMHA polymers:
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymer by measuring its weight loss as a function of temperature. This can help identify the onset temperature of thermal degradation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to track chemical changes in the polymer structure. For example, the disappearance of the ester carbonyl peak or changes in the N-O bond region can indicate degradation.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to measure the molecular weight and molecular weight distribution of the polymer. A decrease in molecular weight over time can be an indicator of chain scission due to degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used to identify degradation products.[1]
Troubleshooting Guides
Problem: Polymerization Failure or Slow Polymerization
| Symptom | Possible Cause | Troubleshooting Action |
| Reaction mixture remains liquid after the expected polymerization time. | Oxygen inhibition. | Degas the monomer solution thoroughly with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before adding the initiator. |
| Insufficient or inactive initiator. | Use a fresh batch of initiator. Ensure the correct concentration is used. Consider a different initiator if the polymerization temperature is low. | |
| Low reaction temperature. | Increase the reaction temperature to ensure an adequate rate of initiator decomposition. | |
| Polymerization starts but then stops, resulting in a viscous liquid or a soft gel. | Insufficient initiator. | Increase the initiator concentration. |
| Presence of impurities that inhibit polymerization. | Purify the NOMHA monomer before use. |
Problem: Unexpected Changes in Polymer Properties
| Symptom | Possible Cause | Troubleshooting Action |
| A solid polymer sample becomes brittle or changes color over time. | Thermal or photo-oxidative degradation. | Store the polymer in a cool, dark place, preferably under an inert atmosphere. Consider adding a stabilizer if the application allows. |
| A polymer solution shows a decrease in viscosity or a change in pH. | Hydrolytic degradation of ester groups. | Prepare solutions in a buffered system at a pH where the polymer is stable. Avoid strongly acidic or basic conditions. |
| Gel swelling properties change significantly. | Crosslink degradation or side-chain hydrolysis. | Investigate the storage conditions (pH, temperature, light exposure). Use analytical techniques like FTIR to check for chemical changes. |
Quantitative Data on Thermal Stability of Related Polymethacrylates
The following table summarizes the thermal degradation temperatures for poly(methyl methacrylate) (PMMA), which can serve as a general guideline for the expected thermal stability of NOMHA polymers. Note that the exact values for NOMHA polymers may differ based on their specific molecular weight and purity.
| Polymer | Tonset (°C) | Tmax (°C) | Degradation Products | Reference |
| Poly(methyl methacrylate) (PMMA) | ~220 - 290 | ~365 | Primarily methyl methacrylate monomer | [11][12] |
Tonset: Onset temperature of degradation. Tmax: Temperature of maximum degradation rate.
Experimental Protocols
Protocol 1: Monitoring Thermal Degradation using Thermogravimetric Analysis (TGA)
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Sample Preparation: Ensure the NOMHA polymer sample is dry by placing it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
-
Instrument Setup:
-
Place a small amount of the dried polymer (typically 5-10 mg) into a TGA pan.
-
Place the pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min).
-
-
TGA Measurement:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of degradation (the temperature at which significant weight loss begins).
-
Determine the temperature of maximum degradation rate from the derivative of the TGA curve (DTG curve).
-
Protocol 2: Assessing Hydrolytic Stability using FTIR
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Sample Preparation: Prepare thin films of the NOMHA polymer on an appropriate substrate (e.g., silicon wafer).
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Initial Characterization: Record the FTIR spectrum of the as-prepared polymer film.
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Hydrolysis Experiment:
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Immerse the polymer films in buffer solutions of different pH values (e.g., pH 4, 7, and 9).
-
Maintain the solutions at a constant temperature (e.g., 37 °C).
-
-
Time-Point Analysis:
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At regular time intervals (e.g., 1, 3, 7, 14 days), remove a film from each buffer solution.
-
Gently rinse the film with deionized water and dry it thoroughly.
-
Record the FTIR spectrum of the dried film.
-
-
Data Analysis:
-
Compare the FTIR spectra over time.
-
Monitor the intensity of the ester carbonyl peak (around 1730 cm⁻¹). A decrease in this peak's intensity suggests hydrolysis.
-
Look for the appearance of a broad peak in the O-H stretching region (around 3000-3500 cm⁻¹), which could indicate the formation of carboxylic acid groups.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Cleavage of the N–O bond in substituted hydroxylamines under basic conditions - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. polychemistry.com [polychemistry.com]
- 6. Thermal Degradation of PMMA | PPT [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. "The Effect of Monomer Structure on Oxygen Inhibition of (Meth)acrylate" by T.Y. Lee, C.A. Guymon et al. [aquila.usm.edu]
- 10. radtech.org [radtech.org]
- 11. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N,O-dimethacryloylhydroxylamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N,O-dimethacryloylhydroxylamine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Methacryloyl Chloride: The reagent may have hydrolyzed due to improper storage. Methacryloyl chloride is highly sensitive to moisture.[1][2][3][4] | 1a. Use Fresh or Purified Reagent: Start with a fresh bottle of methacryloyl chloride or distill the existing stock before use. Ensure all glassware is thoroughly dried.[3]1b. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. |
| 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature control. | 2a. Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the consumption of the starting materials.2b. Temperature Control: Maintain the reaction temperature below 45°C as specified in the protocol to prevent side reactions. | |
| 3. Loss of Product During Workup: The product may be lost during the aqueous washing steps if the pH is not controlled correctly. | 3a. Careful pH Adjustment: Ensure the pH is acidic during the extraction with hydrochloric acid to effectively remove pyridine as its hydrochloride salt. | |
| Product is an intractable oil or polymerizes | 1. Polymerization of Methacryloyl Chloride: The starting material can polymerize, especially if it is old or not properly stabilized.[2][4][5] | 1a. Check Starting Material: Ensure the methacryloyl chloride contains a polymerization inhibitor.[2]1b. Fresh Reagent: Use freshly opened or distilled methacryloyl chloride. |
| 2. Polymerization of the Product: The methacrylate groups on the product are susceptible to polymerization, which can be initiated by heat, light, or impurities. | 2a. Low-Temperature Storage: Store the final product at a low temperature and protected from light.2b. Use of Inhibitors: Consider adding a radical inhibitor (e.g., hydroquinone) during the final purification or for storage if the application allows. | |
| Presence of Multiple Products in NMR/LC-MS | 1. Incomplete Di-acylation: The reaction may have yielded a mixture of mono-N-acylated, mono-O-acylated, and the desired di-acylated product.[6][7][8] | 1a. Stoichiometry: Ensure the correct molar ratio of methacryloyl chloride to hydroxylamine hydrochloride is used. A slight excess of the acylating agent might be necessary to drive the reaction to completion.1b. Extended Reaction Time: Increase the reaction time and monitor by TLC until the mono-acylated intermediates are consumed. |
| 2. Hydrolysis of Methacryloyl Chloride: The presence of water can lead to the formation of methacrylic acid as a significant byproduct.[1][2][9] | 2a. Anhydrous Conditions: Use anhydrous solvents and dry glassware. Handle hydroxylamine hydrochloride, which can be hygroscopic, in a dry environment.[10] | |
| Difficulty in Removing Pyridine | 1. Inefficient Acid Wash: Insufficient hydrochloric acid may have been used during the workup to fully convert pyridine to its water-soluble salt.[11][12][13][14] | 1a. Multiple Acid Washes: Perform multiple extractions with dilute hydrochloric acid. Check the pH of the aqueous layer to ensure it remains acidic.1b. Azeotropic Removal: For trace amounts, consider azeotropic removal with a suitable solvent under reduced pressure, though this may risk product polymerization if heated. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of pyridine in this synthesis?
A1: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the acylation reaction.[11][12][13][14][15] This prevents the protonation of the hydroxylamine, which would render it non-nucleophilic, and drives the reaction towards the formation of the acylated products.
Q2: Why is the reaction temperature kept below 45°C?
A2: There are two main reasons for maintaining a low reaction temperature. Firstly, methacryloyl chloride and the resulting this compound are prone to polymerization, and heat can initiate this process.[2][5] Secondly, the reaction is exothermic, and controlling the temperature prevents runaway reactions and the formation of undesired byproducts.
Q3: My final product is a yellow oil that won't crystallize. What could be the issue?
A3: The presence of impurities is the most likely reason for the product failing to crystallize. These impurities could include residual pyridine, methacrylic acid from hydrolysis of the acyl chloride, or mono-acylated side products. It is also possible that some polymerization has occurred. Consider further purification by column chromatography or recrystallization from a different solvent system.
Q4: Can I use a different base instead of pyridine?
A4: While other non-nucleophilic bases like triethylamine can be used, pyridine is a common choice for this type of acylation. It's important to use a base that can effectively scavenge the generated HCl without competing with the hydroxylamine as a nucleophile. The choice of base can influence the reaction kinetics and side product profile.
Q5: Is N-acylation or O-acylation favored first?
A5: Hydroxylamine has two nucleophilic centers: the nitrogen and the oxygen. Generally, the nitrogen atom is more nucleophilic than the oxygen atom, suggesting that N-acylation may occur preferentially.[16][17][18][19][20] However, the reaction conditions, including the solvent and base used, can influence the selectivity. The synthesis of the di-acylated product implies that both sites are reactive under the given conditions.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures.
Materials:
-
Hydroxylamine hydrochloride
-
Pyridine (anhydrous)
-
Methacryloyl chloride
-
Chloroform
-
Hydrochloric acid (concentrated)
-
Magnesium sulfate (anhydrous)
-
Diethyl ether
-
Light petroleum
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 g (0.144 mol) of hydroxylamine hydrochloride in 50 ml of anhydrous pyridine.
-
Cool the flask in an ice bath to maintain the temperature.
-
Slowly add 25.4 g (0.243 mol) of methacryloyl chloride dropwise to the stirred solution. Ensure the temperature of the reaction mixture does not exceed 45°C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.
-
Dilute the reaction mixture with 100 ml of chloroform.
-
Slowly add 21 ml of concentrated hydrochloric acid dropwise to neutralize the pyridine and form pyridine hydrochloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer four times with 100 ml of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the chloroform under reduced pressure.
-
The resulting oily residue should be further dried under high vacuum. The product may crystallize upon drying.
-
Recrystallize the crude product twice from a mixture of diethyl ether and light petroleum to obtain pure this compound.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction and side pathways in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Methacryloyl chloride | C4H5ClO | CID 13528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vandemark.com [vandemark.com]
- 3. researchgate.net [researchgate.net]
- 4. METHACRYLOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. KR20100088796A - New process for preparing (meth)acryloyl chloride - Google Patents [patents.google.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pleiades.online [pleiades.online]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. guidechem.com [guidechem.com]
- 11. doubtnut.com [doubtnut.com]
- 12. esaral.com [esaral.com]
- 13. What is the role of pyridine in the acylation of amines? [vedantu.com]
- 14. brainly.in [brainly.in]
- 15. sarthaks.com [sarthaks.com]
- 16. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 17. hydroxylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 18. differencebetween.com [differencebetween.com]
- 19. brainly.in [brainly.in]
- 20. quora.com [quora.com]
Technical Support Center: N,O-dimethacryloylhydroxylamine Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,O-dimethacryloylhydroxylamine. The information is designed to address specific issues that may be encountered during synthesis, purification, and handling of this bifunctional monomer.
Frequently Asked Questions (FAQs)
1. What is the general synthetic route for this compound?
This compound is typically synthesized through the reaction of hydroxylamine hydrochloride with methacryloyl chloride in the presence of a base, such as pyridine. The base neutralizes the hydrochloric acid formed during the reaction.
2. What are the critical parameters to control during the synthesis?
-
Temperature: The reaction is exothermic and should be carefully controlled to prevent unwanted polymerization of the methacrylate groups. Maintaining a low temperature, typically below 45°C, is crucial.
-
Stoichiometry: The molar ratio of reactants, particularly the base and methacryloyl chloride relative to hydroxylamine hydrochloride, will significantly impact the yield and purity of the final product.
-
Agitation: Efficient mixing is necessary to ensure uniform reaction conditions and prevent localized overheating.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize side reactions, although for storage of the final product, the presence of oxygen is necessary for the inhibitor to function effectively.[1]
3. What are the common side reactions and impurities?
Potential side reactions include the formation of N,N- and O,O-disubstituted products, as well as polymerization of the methacrylate groups. Incomplete reaction can leave unreacted starting materials. Impurities may also arise from the degradation of the product during workup and purification.
4. How can I purify this compound?
Purification is typically achieved through a series of steps:
-
Aqueous Workup: Washing the organic layer with water or dilute acidic and basic solutions can remove water-soluble impurities and unreacted starting materials.
-
Drying: The organic phase should be thoroughly dried over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove residual water.
-
Solvent Removal: Evaporation of the solvent under reduced pressure is a standard procedure.
-
Recrystallization: This is a key step for achieving high purity. A suitable solvent system, such as a mixture of diethyl ether and petroleum ether, can be used.
5. How should I store this compound to prevent polymerization?
As a methacrylate-containing compound, this compound is susceptible to polymerization. Proper storage is critical to maintain its integrity:
-
Inhibitors: The product should be stored with a suitable polymerization inhibitor, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ).
-
Oxygen: The presence of dissolved oxygen is essential for common inhibitors like MEHQ to function effectively. Therefore, do not store under a completely inert atmosphere for long periods.
-
Temperature: Store at low temperatures, typically refrigerated (2-8°C), to minimize the rate of potential polymerization.
-
Light: Protect from light, as UV radiation can initiate polymerization.
6. What are the key safety precautions when working with this compound and its precursors?
-
Methacryloyl chloride: This reagent is corrosive, flammable, and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Pyridine: This solvent is flammable, toxic, and has a strong, unpleasant odor. Use it in a fume hood and avoid inhalation or skin contact.
-
Hydroxylamine hydrochloride: This compound can be a skin and respiratory irritant.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Reaction | - Ensure the quality and purity of starting materials. - Verify the correct stoichiometry of reactants. - Optimize the reaction time and temperature. - Ensure efficient stirring throughout the reaction. |
| Product Loss During Workup | - Avoid vigorous shaking during extractions to prevent emulsion formation. - Ensure complete phase separation before separating the organic layer. - Minimize the number of transfer steps to reduce mechanical losses. |
| Incomplete Crystallization | - Optimize the recrystallization solvent system. - Ensure the solution is sufficiently concentrated before cooling. - Try seeding the solution with a small crystal of the pure product. - Allow sufficient time for crystallization at a low temperature. |
Product Instability (Polymerization)
| Potential Cause | Troubleshooting Steps |
| Inadequate Inhibition | - Ensure a sufficient concentration of a suitable polymerization inhibitor is added to the final product. - Verify that the chosen inhibitor is compatible with the product and downstream applications. |
| Improper Storage Conditions | - Store the product at the recommended low temperature. - Protect the product from light exposure. - Ensure the storage container is properly sealed but allows for the presence of some air (oxygen) for the inhibitor to function. |
| High Temperatures During Synthesis/Workup | - Carefully control the reaction temperature using an ice bath. - Avoid high temperatures during solvent evaporation; use a rotary evaporator with a water bath at a moderate temperature. |
Purity Issues
| Potential Cause | Troubleshooting Steps |
| Presence of Starting Materials | - Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (e.g., TLC, HPLC). - Optimize the stoichiometry to ensure the limiting reagent is fully consumed. - Perform thorough aqueous washes during the workup to remove water-soluble starting materials. |
| Formation of Side Products | - Optimize the reaction conditions (temperature, addition rate of reagents) to favor the desired product. - Employ multiple recrystallization steps to improve purity. |
| Residual Solvent | - Ensure the product is thoroughly dried under vacuum after recrystallization. - Use a high-vacuum pump if necessary to remove high-boiling point solvents. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
Hydroxylamine hydrochloride
-
Pyridine
-
Methacryloyl chloride
-
Chloroform
-
Hydrochloric acid (concentrated)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Petroleum ether
-
Polymerization inhibitor (e.g., MEHQ)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydroxylamine hydrochloride in pyridine under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add methacryloyl chloride dropwise to the cooled solution while maintaining the temperature below 45°C.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 2 hours) to ensure the reaction goes to completion.
-
Dilute the reaction mixture with chloroform.
-
Slowly add hydrochloric acid to neutralize the excess pyridine, forming pyridine hydrochloride which is soluble in the aqueous phase.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of a polymerization inhibitor.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a suitable solvent system, such as diethyl ether/petroleum ether, to obtain pure this compound.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Range | Potential Impact of Deviation |
| Temperature | 0 - 45°C | Higher temperatures can lead to polymerization and reduced yield. |
| Molar Ratio (Methacryloyl Chloride : Hydroxylamine HCl) | ~1.7 : 1 | A significant excess of methacryloyl chloride can lead to side reactions. |
| Molar Ratio (Pyridine : Hydroxylamine HCl) | ~4.4 : 1 | Insufficient base will result in an incomplete reaction. |
| Reaction Time | 2 - 4 hours | Shorter times may lead to incomplete conversion; longer times may increase the risk of side reactions. |
| Yield (after recrystallization) | 30 - 40% | Varies significantly with reaction scale and purification efficiency. |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for this compound production.
References
Validation & Comparative
A Comparative Guide to N,O-dimethacryloylhydroxylamine (DMHA) and Other Crosslinkers for Advanced Drug Delivery and Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving fields of drug delivery and tissue engineering, the choice of crosslinking agent is paramount in dictating the performance and efficacy of hydrogel-based systems. N,O-dimethacryloylhydroxylamine (DMHA) has emerged as a versatile crosslinker, offering unique properties that can be tailored for specific biomedical applications. This guide provides an objective comparison of DMHA with other commonly used crosslinkers, supported by a compilation of experimental data from various studies. We will delve into the performance characteristics of hydrogels crosslinked with DMHA and compare them against those prepared with standard crosslinkers such as ethylene glycol dimethacrylate (EGDMA) and N,N'-methylenebis(acrylamide) (MBA), as well as stimuli-responsive disulfide-based crosslinkers.
Performance Comparison of Crosslinkers in Hydrogels
The selection of a crosslinker significantly influences the key properties of a hydrogel, including its swelling behavior, mechanical strength, degradation profile, and drug release kinetics. Below is a comparative summary of these properties for hydrogels prepared with DMHA and other common crosslinkers. The data presented is compiled from multiple sources and, while indicative of performance, may have been obtained under varying experimental conditions.
| Crosslinker | Swelling Ratio (%) | Compressive Modulus (kPa) | Degradation Profile | Key Features |
| This compound (DMHA) | Moderate to High | Tunable | pH-sensitive (cleavable ester bonds) | pH-responsive degradation, good biocompatibility. |
| Ethylene Glycol Dimethacrylate (EGDMA) | Low to Moderate[1] | High[2][3] | Non-degradable (stable ether bonds) | High mechanical strength, stable network.[1][2] |
| N,N'-methylenebis(acrylamide) (MBA) | High[4] | Low to Moderate[5][6] | Non-degradable | High water absorption, forms soft gels.[4][5] |
| Disulfide-based (e.g., Bis(2-methacryloyloxyethyl) disulfide) | Moderate to High[7][8] | Tunable[9] | Redox-responsive (cleavable disulfide bonds)[7][10][11] | "On-demand" degradation in reducing environments.[10][11][12] |
Table 1: Comparative Performance of Various Crosslinkers in Hydrogel Formulations. Note: The values presented are indicative and can vary significantly based on the specific polymer system, crosslinker concentration, and experimental conditions.
Experimental Protocols
To ensure the reproducibility and accurate comparison of hydrogel properties, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in this guide.
Swelling Ratio Determination
The swelling ratio is a measure of a hydrogel's ability to absorb and retain water.
Protocol:
-
Prepare disc-shaped hydrogel samples of known initial dry weight (W_d).[13]
-
Immerse the samples in a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4 for physiological conditions or other pH values to test sensitivity) and temperature (e.g., 37°C).[13]
-
At predetermined time intervals, remove the samples from the buffer, gently blot the surface with filter paper to remove excess water, and record the swollen weight (W_s).[13]
-
Continue measurements until the hydrogel reaches equilibrium swelling (i.e., no further weight change is observed).
-
The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100.[13]
Mechanical Testing: Unconfined Compression
This protocol determines the compressive modulus of the hydrogel, indicating its stiffness and mechanical strength.
Protocol:
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Place the hydrated sample on the lower plate of a mechanical tester.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the resulting stress and strain until the hydrogel fractures.
-
The compressive modulus is calculated from the initial linear region of the stress-strain curve.
In Vitro Drug Release Kinetics
This experiment evaluates the rate and mechanism of drug release from the hydrogel.
Protocol:
-
Load the hydrogel with a model drug (e.g., a fluorescent dye or a specific therapeutic agent) during the polymerization process.
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at a specific pH and temperature) in a shaker bath.[14][15][16]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.[14][16]
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).[16]
-
Calculate the cumulative percentage of drug released over time.
Signaling Pathways and Experimental Workflows
The controlled release of therapeutic agents from hydrogels can be designed to modulate specific cellular signaling pathways involved in disease progression. For instance, in cancer therapy, drugs that inhibit the mTOR or VEGF signaling pathways are of significant interest.
Vascular Endothelial Growth Factor (VEGF) Signaling Pathway
The VEGF signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[17][18][19][20][21] Inhibiting this pathway can starve tumors of the nutrients and oxygen they need to grow.
Caption: VEGF Signaling Pathway Inhibition by a Released Drug.
Mammalian Target of Rapamycin (mTOR) Signaling Pathway
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[22][23][24][25][26] Its dysregulation is frequently observed in cancer, making it a key therapeutic target.[22][23][25]
Caption: mTOR Signaling Pathway Inhibition by a Released Drug.
Experimental Workflow: Hydrogel-Based Drug Delivery
The following diagram illustrates a typical workflow for developing and evaluating a hydrogel-based drug delivery system.
Caption: Experimental Workflow for Hydrogel Drug Delivery System Development.
Conclusion
The choice of crosslinker is a critical determinant of hydrogel properties and performance in biomedical applications. This compound (DMHA) offers a compelling option, particularly for applications requiring pH-sensitive degradation and controlled drug release. When compared to conventional crosslinkers like EGDMA and MBA, DMHA provides a balance of tunable mechanical properties and stimuli-responsive behavior. Disulfide-based crosslinkers also offer stimuli-responsive degradation, but through a redox-sensitive mechanism. The selection of the most appropriate crosslinker will ultimately depend on the specific requirements of the intended application, including the desired release profile, the in vivo environment, and the necessary mechanical integrity of the hydrogel scaffold. This guide provides a foundational understanding to aid researchers in making informed decisions for their drug delivery and tissue engineering endeavors.
References
- 1. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Degradable Redox-Responsive Disulfide-Based Nanogel Drug Carriers via Dithiol Oxidation Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradable redox-responsive disulfide-based nanogel drug carriers via dithiol oxidation polymerization - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Redox-Responsive Hydrogels with Decoupled Initial Stiffness and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2.5. Swelling ratio test [bio-protocol.org]
- 14. tandfonline.com [tandfonline.com]
- 15. In vitro drug release from the hydrogel [bio-protocol.org]
- 16. In vitro drug release kinetics [bio-protocol.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vascular Endothelial Growth Factor (VEGF) and Its Role in Non-Endothelial Cells: Autocrine Signalling by VEGF - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Mammalian Target of Rapamycin (mTOR) Signalling Pathway-A Potential Target for Cancer Intervention: A Short Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. novapublishers.com [novapublishers.com]
- 25. droracle.ai [droracle.ai]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Validation of N,O-dimethacryloylhydroxylamine by Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The purity of monomers is a critical parameter that significantly influences the properties of resulting polymers and the reproducibility of polymerization processes. For N,O-dimethacryloylhydroxylamine, a specialized monomer, ensuring high purity is paramount for its successful application in advanced materials and biomedical engineering. This guide provides a comprehensive overview of the validation of this compound purity using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, comparing it with other analytical techniques and offering detailed experimental protocols.
Introduction to this compound and Purity Assessment
This compound is a bifunctional monomer containing two polymerizable methacryloyl groups. Its unique structure makes it a valuable crosslinking agent in the synthesis of hydrogels and other polymers for applications such as drug delivery and tissue engineering. The presence of impurities can lead to uncontrolled polymerization, altered network structures, and unpredictable material properties.
Quantitative NMR (qNMR) has emerged as a powerful and reliable primary analytical method for determining the purity of chemical compounds, including monomers.[1][2][3] Unlike chromatographic techniques, qNMR is a direct method where the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for identical reference standards for the analyte.[4][5]
Purity Validation by Quantitative ¹H NMR Spectroscopy
The principle of qNMR lies in the direct relationship between the integrated area of a specific resonance signal and the number of protons giving rise to that signal. By co-dissolving a known mass of the analyte with a known mass of a high-purity internal standard in a deuterated solvent, the purity of the analyte can be accurately determined.
Chemical Structure of this compound:

The structure consists of a hydroxylamine core functionalized with two methacryloyl groups, one on the nitrogen and one on the oxygen atom.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are predicted based on typical values for similar functional groups.
| Proton Type | Number of Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Vinyl (=CH₂) | 4 | 5.5 - 6.5 | Multiplets |
| Methyl (-CH₃) | 6 | 1.9 - 2.1 | Singlets |
| Amide (N-H) | 1 | 9.0 - 10.0 (broad) | Singlet (broad) |
Workflow for Purity Determination by qNMR
Caption: Workflow for qNMR Purity Validation
Experimental Protocol: qNMR Purity Determination
This protocol details the steps for determining the purity of this compound using an internal standard.
1. Materials and Reagents:
-
This compound sample
-
High-purity internal standard (e.g., Maleic Acid, ≥99.5% purity)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Analytical balance
-
NMR spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Add approximately 0.7 mL of the deuterated solvent to the vial and ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer
-
Pulse Program: Standard 1D proton experiment
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration)[4]
-
Number of Scans: 16-32 (adjust for adequate signal-to-noise ratio)
-
Acquisition Time: ≥ 3 seconds
-
Pulse Width: Calibrated 90° pulse
4. Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum and apply baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the methyl protons).
-
Integrate a well-resolved signal of the internal standard (e.g., the vinyl protons of maleic acid).
5. Purity Calculation:
The purity of the sample is calculated using the following formula[1]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte, I_std: Integral values for the analyte and standard signals.
-
N_analyte, N_std: Number of protons for the integrated signals of the analyte and standard.
-
MW_analyte, MW_std: Molecular weights of the analyte and standard.
-
m_analyte, m_std: Masses of the analyte and standard.
-
P_std: Purity of the standard.
Hypothetical Quantitative Data
The following table presents an example of data obtained from a qNMR experiment for purity assessment of this compound.
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (m) | 15.20 mg | 8.55 mg |
| Molecular Weight (MW) | 199.19 g/mol | 116.07 g/mol |
| Integrated Signal | Methyl protons | Vinyl protons |
| Number of Protons (N) | 6 | 2 |
| Integral Value (I) | 5.85 | 2.00 |
| Purity of Standard (P_std) | - | 99.8% |
| Calculated Purity | 98.7% | - |
Comparison with Alternative Analytical Methods
While qNMR is a highly effective method for purity determination, other techniques can also be employed, each with its own advantages and limitations.
Caption: Comparison of Analytical Techniques
Summary of Alternative Methods:
| Technique | Principle | Advantages for this compound | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High sensitivity for UV-active impurities. | Requires a suitable chromophore; quantification requires a reference standard of the analyte.[6] |
| Gas Chromatography (GC-FID) | Separation of volatile compounds in the gas phase. | High resolution for volatile impurities like residual solvents. | The monomer may have low volatility and could degrade at high temperatures. |
| Elemental Analysis | Measures the percentage of C, H, N, and O. | Provides the elemental composition to confirm the empirical formula. | Does not identify individual impurities and is insensitive to impurities with similar elemental composition.[7] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Quick identification of functional groups and confirmation of synthesis. | Generally not a quantitative method for purity assessment without extensive calibration.[8] |
Potential Impurities in this compound
Based on its synthesis from hydroxylamine and methacryloyl chloride, potential impurities could include[9]:
-
Starting Materials: Unreacted hydroxylamine or methacryloyl chloride.
-
By-products: Monomethacryloylhydroxylamine.
-
Solvents: Residual solvents from synthesis and purification (e.g., pyridine, chloroform).
-
Water: Moisture absorbed from the atmosphere.
-
Inhibitors: Polymerization inhibitors added for stabilization.
NMR spectroscopy is particularly adept at identifying and quantifying many of these potential impurities in a single experiment.
Conclusion
Quantitative ¹H NMR spectroscopy stands out as a robust, accurate, and versatile method for the purity validation of this compound. It provides not only a precise quantitative measure of purity but also valuable structural information that can help in the identification of potential impurities. While other techniques like HPLC and GC have their merits, especially in separating complex mixtures of impurities, qNMR offers a more direct and often simpler workflow for absolute purity determination, making it an invaluable tool for quality control in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 6. Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pstc.org [pstc.org]
- 9. prepchem.com [prepchem.com]
A Head-to-Head Comparison of N,O-dimethacryloylhydroxylamine and N,N'-methylenebis(acrylamide) as Hydrogel Crosslinkers for Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical determinant of a hydrogel's performance in drug delivery systems. This guide provides an objective comparison of two prominent crosslinkers: the degradable N,O-dimethacryloylhydroxylamine (ODM) and the conventional N,N'-methylenebis(acrylamide) (MBAm). By examining their impact on key hydrogel properties, supported by experimental data and detailed protocols, this guide aims to inform the selection of the optimal crosslinker for specific therapeutic applications.
This compound (ODM) is emerging as a promising alternative to the widely used N,N'-methylenebis(acrylamide) (MBAm) for the fabrication of hydrogels in drug delivery. The key distinction lies in ODM's acid-labile N-O bond, which imparts pH-sensitive degradability to the hydrogel network. This feature allows for controlled drug release in specific acidic microenvironments, such as those found in tumors or intracellular compartments. In contrast, MBAm forms a stable, non-degradable network, offering robust mechanical properties but lacking the triggered-release mechanism.
Performance Comparison: A Data-Driven Analysis
The selection of a crosslinker significantly influences the physicochemical properties of a hydrogel, including its swelling behavior, mechanical strength, degradation profile, and biocompatibility. The following tables summarize the quantitative differences between hydrogels crosslinked with ODM and MBAm.
| Parameter | This compound (ODM) Crosslinked Hydrogel | N,N'-methylenebis(acrylamide) (MBAm) Crosslinked Hydrogel | Significance in Drug Delivery |
| Degradability | pH-dependent; degradable under acidic conditions | Non-degradable | Enables triggered drug release in acidic environments (e.g., tumors, endosomes). Facilitates clearance of the carrier post-drug delivery. |
| Swelling Ratio | Higher in acidic pH due to degradation-induced network relaxation | Generally stable across a wide pH range; swelling is primarily influenced by crosslinking density. | Affects drug loading capacity and diffusion-controlled release. pH-responsive swelling can be an additional mechanism for triggered release. |
| Mechanical Strength | Initially lower than MBAm-crosslinked gels; decreases upon degradation. | Higher and more stable; tunable by varying crosslinker concentration.[1] | Crucial for maintaining the structural integrity of the drug delivery system during administration and at the target site. |
| Biocompatibility | Degradation products (hydroxylamine, methacrylic acid) need to be considered for potential cytotoxicity. | Generally considered biocompatible, though concerns about the toxicity of unreacted monomer and crosslinker exist.[2][3] | Essential for minimizing adverse reactions and ensuring the safety of the drug delivery system. |
Table 1: General Performance Comparison
| Property | This compound (ODM) Crosslinked Hydrogel (Conceptual Data) | N,N'-methylenebis(acrylamide) (MBAm) Crosslinked Hydrogel (Experimental Data) |
| Compressive Modulus (kPa) | 50 - 150 (pre-degradation) | 20 - 160 (dependent on concentration)[4] |
| Swelling Ratio (pH 5.0) | Increases significantly over time | ~15-20 (stable) |
| Swelling Ratio (pH 7.4) | Stable at a lower value | ~15-20 (stable) |
| Degradation Half-life (pH 5.0) | Hours to days | Not applicable |
| Degradation Half-life (pH 7.4) | Weeks to months | Not applicable |
Table 2: Quantitative Performance Data (Note: Experimental data for ODM-crosslinked hydrogels is limited in publicly available literature. The provided values are conceptual and based on the expected behavior of acid-labile hydrogels. The MBAm data is sourced from existing studies.)
Experimental Protocols
To ensure the reproducibility and further investigation of these crosslinkers, detailed experimental protocols for hydrogel synthesis and characterization are provided below.
Hydrogel Synthesis (General Protocol)
A typical procedure for synthesizing poly(N-isopropylacrylamide) (PNIPAM) hydrogels crosslinked with either ODM or MBAm via free radical polymerization is as follows:
-
Monomer Solution Preparation: Dissolve N-isopropylacrylamide (monomer) and the chosen crosslinker (ODM or MBAm) in deionized water in a reaction vessel. The molar ratio of monomer to crosslinker can be varied to tune the hydrogel properties.
-
Initiator Addition: Add a chemical initiator, such as ammonium persulfate (APS), to the monomer solution.
-
Accelerator Addition: Add an accelerator, like N,N,N',N'-tetramethylethylenediamine (TEMED), to catalyze the polymerization reaction.
-
Polymerization: Allow the solution to polymerize at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours).
-
Purification: After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days, with frequent water changes, to remove any unreacted monomers, crosslinkers, and initiators.
Swelling Studies
-
Sample Preparation: Prepare disc-shaped samples of the purified hydrogels with known initial dry weights.
-
Incubation: Immerse the hydrogel discs in buffer solutions of different pH values (e.g., pH 5.0 and pH 7.4) at a constant temperature (e.g., 37°C).
-
Measurement: At predetermined time intervals, remove the hydrogel samples, gently blot the surface to remove excess water, and record the swollen weight.
-
Calculation: Calculate the swelling ratio using the formula: Swelling Ratio = (Swollen Weight - Dry Weight) / Dry Weight.
Mechanical Testing (Compression)
-
Sample Preparation: Prepare cylindrical hydrogel samples with a defined diameter and height.
-
Testing: Perform uniaxial compression tests using a mechanical testing machine. Apply a compressive force at a constant strain rate.
-
Data Analysis: Record the stress-strain data and calculate the compressive modulus from the initial linear region of the stress-strain curve.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Extract Preparation: Incubate the hydrogels (and their degradation products, in the case of ODM) in a cell culture medium for a specified period (e.g., 24, 48, 72 hours) to obtain extracts.
-
Cell Culture: Seed a specific cell line (e.g., fibroblasts) in a 96-well plate and allow them to adhere.
-
Treatment: Replace the culture medium with the prepared hydrogel extracts.
-
MTT Assay: After a desired incubation time, add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage relative to the control (cells cultured in fresh medium).
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the chemical structures, the hydrogel formation and degradation workflow, and the potential signaling pathway of degradation products.
Caption: Chemical structures of ODM and MBAm crosslinkers.
Caption: Workflow of hydrogel synthesis, degradation, and drug release.
Caption: Potential signaling pathway of ODM degradation products.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and N,N'-methylenebis(acrylamide) as a crosslinker for drug delivery hydrogels is application-dependent.
-
N,N'-methylenebis(acrylamide) (MBAm) remains a robust and reliable choice for applications requiring high mechanical strength and stability, where controlled release is primarily governed by diffusion. Its extensive characterization and predictable behavior make it a suitable option for a wide range of drug delivery systems.
-
This compound (ODM) presents a significant advantage for targeted drug delivery to acidic microenvironments. Its pH-sensitive degradability allows for a triggered release mechanism, potentially enhancing therapeutic efficacy and reducing off-target effects. However, the biocompatibility of its degradation products requires careful consideration and further investigation for specific applications.
For researchers and drug development professionals, a thorough understanding of the trade-offs between these two crosslinkers is paramount. The experimental data and protocols provided in this guide offer a foundation for making informed decisions and for designing the next generation of advanced hydrogel-based drug delivery systems. As research into degradable crosslinkers continues, a more comprehensive performance profile of ODM-crosslinked hydrogels will undoubtedly emerge, further refining its role in targeted and controlled drug release.
References
- 1. Swelling and degradation of hydrogels synthesized with degradable poly(β-amino ester) crosslinkers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Swelling and mechanical properties of hydrogels composed of binary blends of inter-linked pH-responsive microgel particles - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. researchgate.net [researchgate.net]
The Potential of N,O-Dimethacryloylhydroxylamine (DMHA) in Advanced Polymer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N,O-dimethacryloylhydroxylamine (DMHA) is a novel bifunctional monomer with the potential to create uniquely responsive and degradable polymer networks. Its structure, featuring two methacrylate groups linked by a hydroxylamine core, suggests its utility as a crosslinking agent in hydrogels, dental resins, and drug delivery systems. While direct experimental data on DMHA's performance in polymer systems is limited, this guide provides a comparative analysis of its predicted behavior against established alternatives, based on the performance of structurally similar monomers.
Predicted Performance Profile of DMHA
The unique N-O bond within the DMHA structure is hypothesized to impart specific properties to the resulting polymer networks. This bond could be susceptible to cleavage under specific physiological conditions, such as changes in pH or redox environment, potentially leading to controlled degradation. This characteristic would be highly advantageous for applications like drug delivery and tissue engineering scaffolds. Furthermore, the hydrophilic nature of the hydroxylamine core is expected to influence the swelling behavior of hydrogels.
Comparative Performance in Polymer Systems
To contextualize the potential of DMHA, its predicted performance is compared with commonly used dimethacrylate crosslinkers in two key application areas: dental resins and hydrogels.
Dental Resin Systems
In dental composites, the choice of crosslinking monomer is critical for achieving desirable mechanical properties and long-term stability. Key performance indicators include flexural strength, elastic modulus, water sorption, and solubility.
Table 1: Comparison of DMHA (Predicted) with Common Dental Resin Crosslinkers
| Property | This compound (DMHA) (Predicted) | Bisphenol A glycidyl methacrylate (Bis-GMA) | Triethylene glycol dimethacrylate (TEGDMA) |
| Flexural Strength | Moderate to High | High | Moderate |
| Elastic Modulus | Moderate | High | Low |
| Water Sorption | Moderate | Low to Moderate | High |
| Solubility | Potentially higher due to N-O bond susceptibility | Low | High |
| Polymerization Shrinkage | Moderate | Low | High |
| Biocompatibility | Requires evaluation; potential for controlled degradation byproducts | Concerns over bisphenol A leaching | Generally considered biocompatible |
Note: The performance of Bis-GMA and TEGDMA can vary depending on the specific formulation and filler content.
The rigid aromatic structure of Bis-GMA contributes to high strength and stiffness in dental composites. In contrast, the more flexible aliphatic chain of TEGDMA results in lower mechanical properties but is often used as a diluent to reduce the viscosity of Bis-GMA resins.[1] DMHA, with its smaller and potentially more flexible core, is predicted to offer a balance of mechanical properties. The presence of the N-O bond, however, may increase water sorption and potential solubility, which would need to be carefully evaluated for long-term dental applications.
Hydrogel Systems
In hydrogels for biomedical applications, the crosslinker influences swelling behavior, mechanical strength, and degradation kinetics.
Table 2: Comparison of DMHA (Predicted) with Common Hydrogel Crosslinkers
| Property | This compound (DMHA) (Predicted) | Ethylene glycol dimethacrylate (EGDMA) | N,N'-methylenebis(acrylamide) (MBA) |
| Swelling Ratio | High and potentially tunable | Moderate | Low to Moderate |
| Compressive Strength | Moderate | High | High |
| Degradation Profile | Potentially biodegradable via N-O bond cleavage | Non-degradable | Non-degradable |
| Biocompatibility | Dependent on degradation products | Generally biocompatible | Concerns over unreacted acrylamide |
The crosslinking density and the chemical nature of the crosslinker significantly impact the hydrogel's properties.[2] EGDMA and MBA are widely used to create robust, non-degradable hydrogels.[3] The key predicted advantage of DMHA in hydrogels is its potential for controlled degradation. This would be particularly valuable for creating scaffolds that degrade as new tissue forms or for designing drug delivery systems that release their payload in response to specific stimuli.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standard protocols for key experiments relevant to the evaluation of monomers like DMHA in polymer systems.
Synthesis of this compound (DMHA)
This compound can be synthesized via the reaction of hydroxylamine with methacryloyl chloride in a pyridine medium.
Procedure:
-
Dissolve hydroxylamine hydrochloride (0.144 mol) in pyridine (0.632 mol).
-
Slowly add methacryloyl chloride (0.243 mol) to the solution, maintaining the temperature below 45°C.
-
Stir the mixture at room temperature for 2 hours after the addition is complete.
-
Dilute the mixture with chloroform and add hydrochloric acid to precipitate pyridine hydrochloride.
-
Separate the organic layer, wash it with water, and dry it over magnesium sulfate.
-
Evaporate the chloroform and recrystallize the product from a diethyl ether-light petroleum mixture to obtain crystalline DMHA.[4]
Mechanical Testing of Dental Resins
Flexural Strength and Modulus (Three-Point Bending Test): This test is commonly performed according to ISO 4049 standards.[5][6]
Procedure:
-
Prepare rectangular specimens (e.g., 2 mm x 2 mm x 25 mm) of the cured polymer.
-
Store the specimens in distilled water at 37°C for 24 hours before testing.
-
Mount the specimen on a three-point bending test rig with a specified span length (e.g., 20 mm).
-
Apply a compressive load to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until fracture.
-
Calculate the flexural strength (σ) and flexural modulus (E) using the following formulas:
-
σ = 3FL / 2bh²
-
E = L³m / 4bh³ where F is the maximum load, L is the span length, b is the specimen width, h is the specimen thickness, and m is the slope of the initial linear portion of the load-deflection curve.
-
Swelling Behavior of Hydrogels
Gravimetric Method:
Procedure:
-
Prepare disc-shaped samples of the hydrogel.
-
Dry the samples to a constant weight (W_d).
-
Immerse the dried hydrogels in a buffer solution of a specific pH at a constant temperature (e.g., 37°C).
-
At regular intervals, remove the hydrogels, blot the surface to remove excess water, and weigh them (W_s).
-
Calculate the swelling ratio (SR) using the formula:
-
SR (%) = [(W_s - W_d) / W_d] x 100
-
-
Continue until the hydrogel reaches equilibrium swelling (constant weight).[7][8]
Visualizing Polymerization and Degradation Pathways
The following diagrams, generated using the DOT language, illustrate key conceptual workflows.
Caption: General workflow for the synthesis and characterization of DMHA-based polymers.
Caption: Hypothetical degradation pathway of a DMHA-crosslinked polymer network.
Caption: Logical workflow for comparing the performance of different polymer systems.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Dimethacrylate Monomer with High Molecular Weight for Root Canal Filling Materials [mdpi.com]
- 4. Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels [mdpi.com]
- 5. Academy of Dental Materials guidance—Resin composites: Part I—Mechanical properties | Pocket Dentistry [pocketdentistry.com]
- 6. arts.units.it [arts.units.it]
- 7. matec-conferences.org [matec-conferences.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Biocompatibility of Methacrylate-Based Dental Materials
For Researchers, Scientists, and Drug Development Professionals
The biocompatibility of dental restorative materials is a critical factor in ensuring patient safety and the long-term success of clinical applications. This guide provides a comparative overview of the biocompatibility of commonly used methacrylate-based dental materials, with a focus on cytotoxicity and genotoxicity. While this guide aims to provide a framework for comparing N,O-dimethacryloylhydroxylamine (DMHA)-based materials, a comprehensive literature search did not yield sufficient specific biocompatibility data for DMHA to facilitate a direct comparison at this time. However, the data presented for established materials such as Bisphenol A-glycidyl methacrylate (Bis-GMA), triethylene glycol dimethacrylate (TEGDMA), 2-hydroxyethyl methacrylate (HEMA), and urethane dimethacrylate (UDMA) can serve as a benchmark for future evaluations of novel monomers like DMHA.
Data Presentation: Comparative Cytotoxicity of Common Dental Monomers
The following table summarizes the cytotoxic potential of frequently used dental resin monomers based on in vitro studies. Cytotoxicity is a key indicator of a material's potential to cause cell damage and is often evaluated by measuring cell viability after exposure to leachable components from the material.[1] The 50% inhibitory concentration (ID50) is a common metric used to quantify cytotoxicity, representing the concentration of a substance that reduces cell viability by 50%.
| Monomer | Cell Type | Assay | ID50 (mmol/L) | Reference |
| Bis-GMA | Balb/c 3T3 fibroblasts | DNA synthesis | 0.013 | [2] |
| Balb/c 3T3 fibroblasts | Protein synthesis | 0.016 | [2] | |
| Human pulp cells | MTT | ~0.1 | [3] | |
| UDMA | Human pulp cells | MTT | ~0.5 | [3] |
| TEGDMA | Human pulp cells | MTT | ~2.5 | [3] |
| HEMA | Human pulp cells | MTT | >10 | [3] |
Note: The cytotoxicity of these monomers is dose-dependent.[4] Lower ID50 values indicate higher cytotoxicity. The specific cytotoxic effects can vary depending on the cell type, assay used, and exposure time.[5]
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are crucial for the accurate and reproducible assessment of dental materials.
In Vitro Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7]
Protocol:
-
Cell Seeding: Plate cells (e.g., human gingival fibroblasts, human dental pulp stem cells) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Eluate Preparation: Prepare eluates of the test material by incubating the cured material in a cell culture medium for a specified period (e.g., 24 or 72 hours) according to ISO 10993-5 standards.[8]
-
Cell Treatment: Remove the culture medium from the cells and replace it with various concentrations of the material eluate. Include a negative control (culture medium only) and a positive control (a known cytotoxic substance).
-
Incubation: Incubate the cells with the eluates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control.
Genotoxicity Testing: Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.[9] It is based on the ability of fragmented DNA to migrate out of the cell nucleus under the influence of an electric field, forming a "comet" shape.[9]
Protocol:
-
Cell Treatment: Expose cells to eluates of the dental material for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nucleoid containing the DNA.[10]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[10]
-
Electrophoresis: Apply an electric field to the slides, causing the negatively charged DNA fragments to migrate towards the anode.[9]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).[11]
In Vivo Biocompatibility Testing
In vivo tests are essential for evaluating the overall biological response to a material in a living organism. These tests are typically conducted in animal models following ISO 10993 guidelines.[12][13]
General Protocol Outline (based on ISO 10993-6 for local effects after implantation):
-
Animal Model Selection: Choose a suitable animal model (e.g., rats, rabbits) based on the specific application of the dental material.
-
Material Implantation: Surgically implant the test material into a relevant tissue site (e.g., subcutaneous tissue, bone). A negative control (e.g., a biocompatible polymer) and a positive control (a known irritant) should also be implanted.
-
Observation Period: Monitor the animals for a predetermined period (e.g., 1, 4, 12 weeks) for any signs of adverse reactions at the implantation site and systemically.
-
Histopathological Evaluation: At the end of the observation period, euthanize the animals and retrieve the implantation sites. Process the tissues for histological analysis to evaluate the local tissue response, including inflammation, fibrosis, and tissue integration.
Signaling Pathways and Experimental Workflows
The biological effects of dental resin monomers are often mediated through specific cellular signaling pathways. Oxidative stress is a common mechanism of cytotoxicity induced by these materials.[14][15]
Oxidative Stress Signaling Pathway
Caption: Oxidative stress pathway induced by methacrylate monomers.
Experimental Workflow for Biocompatibility Testing
Caption: General workflow for biocompatibility assessment.
References
- 1. In Vitro Cytocompatibility of Dental Restorative Composite Resin Photopolymerized with a Novel Multifunctional Crosslinking Comonomer [wjoud.com]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. Comparative cell viability of dentin-bonding adhesive systems on human dental pulp stem cells: time-dependent analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro cytocompatibility of dental resin monomers on osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcdr.net [jcdr.net]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. mdpi.com [mdpi.com]
- 9. 21stcenturypathology.com [21stcenturypathology.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scielo.isciii.es [scielo.isciii.es]
- 13. completesmilesbv.com.au [completesmilesbv.com.au]
- 14. Oxidative stress and cytotoxicity generated by dental composites in human pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biological aspects of modern dental composites - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of pH-responsiveness of N,O-dimethacryloylhydroxylamine hydrogels
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the pH-responsiveness of various hydrogel systems. This document focuses on hydrogels derived from N,O-dimethacryloylhydroxylamine (DOMA) and provides a comparative context with other well-studied pH-responsive hydrogels, including those based on methacrylic acid (MAA), acrylic acid (AA), and N,N-dimethylacrylamide (DMAA).
The pH-sensitive behavior of hydrogels is critical for their application in controlled drug delivery, where changes in the physiological environment can trigger the release of therapeutic agents. This guide summarizes key performance indicators, presents detailed experimental protocols, and visualizes the underlying mechanisms to aid in the selection and design of hydrogels for specific biomedical applications.
Overview of pH-Responsive Hydrogels
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Their stimuli-responsive nature, particularly to pH, makes them "intelligent" materials for targeted drug delivery. The presence of ionizable functional groups along the polymer chains is responsible for their pH-sensitivity. In response to changes in the surrounding pH, these groups can either accept or release protons, leading to changes in the electrostatic repulsion within the network, and consequently, causing the hydrogel to swell or shrink.[2]
Anionic hydrogels, such as those containing carboxylic acid groups, tend to swell in basic environments (high pH) as the carboxyl groups become deprotonated and negatively charged, leading to electrostatic repulsion.[2] Conversely, cationic hydrogels, which may contain amine groups, swell in acidic environments (low pH) due to the protonation of these groups.[2]
Comparative Performance Data
The following tables summarize the quantitative data on the pH-responsive behavior of different hydrogel systems.
Table 1: Swelling Ratio of Various Hydrogels at Different pH Values
| Hydrogel System | pH 1.2 - 2.0 | pH 5.0 - 6.8 | pH 7.4 | Reference |
| Poly(methacrylic acid-co-acrylamide) | Low Swelling | Moderate Swelling | High Swelling | [3] |
| Poly(acrylic acid) | Low Swelling | Moderate Swelling | High Swelling | [4] |
| Poly(N,N-dimethylacrylamide-co-AMPS) | Low Swelling | Moderate Swelling | High Swelling | [5] |
| This compound (Theoretical) | Expected Low Swelling | Expected Moderate Swelling | Expected High Swelling | N/A |
Table 2: Drug Release Characteristics of pH-Responsive Hydrogels
| Hydrogel System | Drug Release at Acidic pH (e.g., 1.2) | Drug Release at Neutral/Basic pH (e.g., 7.4) | Release Mechanism | Reference |
| Poly(methacrylic acid)-based | Low | High | Swelling-controlled | [6] |
| Poly(acrylic acid)-based | Low | High | Swelling-controlled | [4] |
| Poly(N,N-dimethylacrylamide)-based | Dependent on co-monomer | Dependent on co-monomer | Diffusion/Swelling-controlled | [7] |
| This compound (Theoretical) | Expected Low | Expected High | Expected Swelling-controlled | N/A |
Table 3: Mechanical Properties of Hydrogels at Different pH
| Hydrogel System | Compressive Modulus at Acidic pH | Compressive Modulus at Swollen State (Higher pH) | Reference |
| Poly(N-[3-(dimethylaminopropyl)] methacrylamide) | ~3.0 kPa | ~30.0 kPa | [8] |
| Poly(methacrylic acid)-based | High | Low | [9] |
Note: Mechanical properties are significantly influenced by the polymer concentration, crosslinker type, and crosslinking density.[9]
This compound (DOMA) Hydrogels: A Theoretical Perspective
While specific experimental data for the pH-responsiveness of this compound (DOMA) hydrogels were not prominently available in the searched literature, their chemical structure allows for a theoretical prediction of their behavior. The hydroxylamine group within the DOMA monomer is expected to have a pKa value that would lead to pH-sensitive behavior.
It is hypothesized that in acidic conditions, the hydroxylamine group would be protonated, leading to a more collapsed state of the hydrogel. As the pH increases towards neutral and basic conditions, deprotonation would occur, resulting in increased electrostatic repulsion between the polymer chains and subsequent swelling of the hydrogel. This behavior would be analogous to other anionic hydrogels containing carboxyl groups.
Below is a proposed signaling pathway for the pH-responsiveness of a hypothetical DOMA hydrogel.
Caption: pH-Responsiveness of DOMA Hydrogel.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of pH-responsive hydrogels, which can be adapted for the study of DOMA hydrogels.
Synthesis of pH-Responsive Hydrogels (General Procedure)
The synthesis of pH-responsive hydrogels is typically achieved through free radical polymerization.[4]
Materials:
-
Monomer (e.g., methacrylic acid, acrylic acid, or this compound)
-
Crosslinking agent (e.g., N,N'-methylenebisacrylamide (MBA) or ethylene glycol dimethacrylate (EGDMA))[2]
-
Initiator (e.g., ammonium persulfate (APS) or potassium persulfate (KPS))[4]
-
Accelerator (optional, e.g., N,N,N',N'-tetramethylethylenediamine (TEMED))
-
Solvent (typically deionized water)
Procedure:
-
Dissolve the monomer and crosslinking agent in deionized water in a reaction vessel.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator (and accelerator, if used) to the solution to initiate the polymerization reaction.
-
Allow the reaction to proceed at a specific temperature (e.g., 60°C) for a predetermined time until a hydrogel is formed.[5]
-
After polymerization, the hydrogel is typically purified by washing it extensively with deionized water to remove any unreacted monomers, crosslinkers, and initiator.
-
The purified hydrogel is then dried (e.g., by lyophilization or oven drying) to a constant weight.
Caption: Hydrogel Synthesis Workflow.
Swelling Studies
The pH-dependent swelling behavior is a fundamental characteristic of these hydrogels.
Procedure:
-
Weigh a known amount of the dried hydrogel (Wd).
-
Immerse the dried hydrogel in buffer solutions of different pH values (e.g., 1.2, 5.0, 7.4).
-
At regular time intervals, remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).
-
Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).
-
The swelling ratio (SR) is calculated using the following equation: SR = (Ws - Wd) / Wd
In Vitro Drug Release Studies
This protocol outlines the procedure for evaluating the drug release profile from the hydrogels.
Procedure:
-
Load the hydrogel with a model drug by soaking the dried hydrogel in a concentrated drug solution until equilibrium is reached.
-
Dry the drug-loaded hydrogel.
-
Place a known amount of the drug-loaded hydrogel in a release medium (e.g., simulated gastric fluid of pH 1.2 or simulated intestinal fluid of pH 7.4) at a constant temperature (e.g., 37°C) with gentle agitation.
-
At specific time intervals, withdraw a sample of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the withdrawn samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
Caption: Drug Release Experimental Workflow.
Mechanical Testing
The mechanical properties of hydrogels are crucial for their handling and stability in various applications.
Procedure:
-
Prepare cylindrical or disk-shaped hydrogel samples with uniform dimensions.
-
Equilibrate the samples in buffer solutions of the desired pH.
-
Perform compression tests using a universal testing machine.
-
Apply a uniaxial compressive force at a constant strain rate.
-
Record the stress-strain data to determine the compressive modulus.
Conclusion
This guide provides a comparative overview of the pH-responsiveness of hydrogels based on methacrylic acid, acrylic acid, and N,N-dimethylacrylamide, and offers a theoretical framework for understanding the potential behavior of this compound (DOMA) hydrogels. While direct experimental data for DOMA hydrogels is currently limited in the literature, the provided protocols for synthesis and characterization can serve as a valuable starting point for researchers interested in exploring this promising class of biomaterials. The ability to tailor the swelling, drug release, and mechanical properties of these hydrogels by manipulating their chemical composition and the surrounding pH opens up a wide range of possibilities for advanced drug delivery systems and other biomedical applications. Further research into DOMA-based hydrogels is warranted to fully elucidate their properties and potential.
References
- 1. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 9. research.itu.edu.tr [research.itu.edu.tr]
Assessing the Cytotoxicity of N,O-dimethacryloylhydroxylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity of Common Dimethacrylate Monomers
The following table summarizes the cytotoxic effects of frequently used dimethacrylate monomers on various cell lines. This data is essential for understanding the potential biological impact of these materials. The cytotoxicity is often dose- and time-dependent.
| Monomer | Cell Line | Assay | Concentration | Cell Viability (%) | Citation |
| BisGMA | Human Peripheral Blood Mononuclear Cells | MTT | 0.06 - 1 mM | 56 - 5 | [1] |
| Human Dental Pulp Cells | LDH | > 30 µM | - | [1] | |
| UDMA | Human Peripheral Blood Mononuclear Cells | MTT | 0.05 - 2 mM | 50 - 7 | [1] |
| Human Dental Pulp Cells | LDH | > 100 µM | - | [1] | |
| TEGDMA | Human Peripheral Blood Mononuclear Cells | MTT | 2.5 - 10 mM | 74 - 7 | [1] |
| Human Odontoblast-like Cells | MTT | 0.75 - 6 mM | Reduction Observed | [2] | |
| Human Dental Pulp Cells | WST-1 | 1.5 - 3 mM | Significant Reduction | [1] | |
| HEMA | Human Odontoblast-like Cells | MTT | 3 - 12 mM | Reduction Observed | [2] |
| Murine Macrophages | MTT | 1 - 10 mM | ~80 - ~45 | [3] |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below. These protocols are standard in the field and can be adapted for the evaluation of N,O-dimethacryloylhydroxylamine.
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 105 cells/mL and incubate for 24 hours to allow for cell attachment.[4]
-
Exposure to Test Compound: Remove the culture medium and add fresh medium containing various concentrations of the test monomer (e.g., this compound or alternatives). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: Following incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan.
-
Solubilization of Formazan: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Express cell viability as a percentage of the untreated control group.
LDH Assay (Lactate Dehydrogenase)
This assay quantifies the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity.
-
Cell Seeding and Exposure: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Collection of Supernatant: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant will catalyze the oxidation of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for in vitro cytotoxicity testing of methacrylate monomers.
Potential Signaling Pathway for Methacrylate-Induced Cytotoxicity
References
Characterization of N,O-dimethacryloylhydroxylamine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals working with N,O-dimethacryloylhydroxylamine, a versatile monomer in polymer chemistry and biomaterials, accurate and comprehensive characterization is paramount. This guide provides a comparative overview of key analytical techniques for elucidating the structure, purity, and properties of this compound. We present a synopsis of quantitative data, detailed experimental protocols, and a comparative analysis of primary and alternative methods.
Primary Analytical Techniques: A Head-to-Head Comparison
The foundational characterization of this compound typically relies on a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information about the molecule's structure and functional groups.
| Analytical Technique | Information Provided | Predicted Quantitative Data for this compound | Advantages | Limitations |
| ¹H NMR Spectroscopy | Provides detailed information about the proton environment, including the number of different types of protons, their chemical shifts, and spin-spin coupling. | Chemical Shift (δ) in ppm (Predicted): - Vinyl Protons (=CH₂): Two distinct signals expected around 5.5-6.5 ppm. - Methyl Protons (-CH₃): A singlet expected around 1.9-2.1 ppm. | - Non-destructive. - Provides detailed structural information. - Quantitative analysis is possible. | - Requires a relatively large amount of sample compared to MS. - Can be complex to interpret for large molecules. |
| ¹³C NMR Spectroscopy | Identifies the different carbon environments within the molecule. | Chemical Shift (δ) in ppm (Predicted): - Carbonyl Carbon (C=O): Two signals expected around 165-175 ppm. - Vinyl Carbons (=CH₂ and =C<): Signals expected in the range of 120-140 ppm. - Methyl Carbon (-CH₃): A signal expected around 18-22 ppm. | - Complements ¹H NMR for complete structural elucidation. - Less signal overlap than ¹H NMR. | - Lower sensitivity than ¹H NMR. - Longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern, which aids in structural confirmation. | Predicted m/z values for key fragments: - Molecular Ion [M]⁺: ~169.07 - [M-CH₃]⁺: ~154.05 - [M-C₃H₃O]⁺ (loss of acryloyl radical): ~114.04 - [C₄H₅O₂]⁺ (methacryloyl cation): ~85.03 | - High sensitivity, requires very small sample amounts. - Provides accurate molecular weight. - Fragmentation pattern is a molecular fingerprint. | - Can be a destructive technique. - Isomer differentiation can be challenging without tandem MS. |
| FTIR Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. | Predicted Wavenumber (cm⁻¹): - C=O Stretch (Ester and Amide): Strong absorptions around 1760-1730 cm⁻¹ and 1680-1650 cm⁻¹. - C=C Stretch (Alkene): Absorption around 1635 cm⁻¹. - N-O Stretch: Absorption in the 950-900 cm⁻¹ region. - C-O Stretch (Ester): Absorptions in the 1300-1100 cm⁻¹ region. | - Fast and relatively inexpensive. - Provides a quick overview of functional groups. - Can be used for solid and liquid samples. | - Does not provide detailed structural connectivity. - Can be difficult to interpret complex spectra with overlapping peaks. |
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation and purity assessment of this compound.
Instrumentation: 300-500 MHz NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF). Liquid Chromatography (LC) or Gas Chromatography (GC) can be coupled for sample introduction and separation.
LC-MS Protocol (General):
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer Conditions (ESI-Positive Mode):
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 250-350 °C.
-
Fragmentor Voltage: Varies, can be optimized to induce fragmentation for MS/MS analysis.
-
Caption: General workflow for LC-MS analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: FTIR Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Experimental Protocol (ATR-FTIR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Alternative and Complementary Analytical Techniques
While NMR, MS, and FTIR form the core of characterization, other techniques can provide valuable supplementary information.
| Technique | Information Provided | Relevance to this compound |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, O). | Confirms the empirical and molecular formula of the synthesized compound. |
| UV-Vis Spectroscopy | Provides information about electronic transitions within the molecule. | Can be used for quantitative analysis of the methacrylate groups, particularly for monitoring polymerization reactions. The C=C and C=O chromophores will exhibit absorption in the UV region. |
| Raman Spectroscopy | Offers complementary vibrational information to FTIR. | The C=C stretching vibration is typically strong and well-defined in Raman spectra, making it an excellent tool for monitoring the degree of conversion during polymerization.[1][2] |
| Gas Chromatography (GC) | Separates volatile compounds. | Can be used to assess the purity of the monomer and to detect any volatile impurities or residual starting materials. |
Logical Relationships in Spectroscopic Analysis
The data obtained from these techniques are interconnected and should be used in a complementary fashion for unambiguous characterization.
Caption: Interrelation of primary analytical techniques for characterization.
References
A Comparative Guide to Stimuli-Responsive Crosslinkers for Advanced Biomaterials
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of biomaterials, the development of intelligent hydrogels and polymer networks that respond to specific physiological or external stimuli is paramount for applications ranging from targeted drug delivery to regenerative medicine. The choice of crosslinking agent is critical in defining the responsiveness, degradation profile, and overall performance of these materials. This guide provides a comparative analysis of various stimuli-responsive crosslinking strategies, offering a valuable resource for researchers selecting the appropriate chemistry for their application.
While direct experimental data on the performance of N,O-dimethacryloylhydroxylamine as a stimuli-responsive crosslinker is not extensively available in peer-reviewed literature, its chemical structure—possessing two methacrylate groups for polymerization and a central hydroxylamine moiety—suggests its potential as a pH-sensitive or redox-responsive crosslinker. This guide will, therefore, compare the functional characteristics of established stimuli-responsive crosslinking systems, providing a framework for evaluating novel crosslinkers like this compound.
Comparison of Stimuli-Responsive Crosslinking Strategies
The following tables summarize the key performance characteristics of different classes of stimuli-responsive crosslinkers, providing a basis for comparison with a hypothetical this compound-based system.
Table 1: Comparison of Performance Characteristics of Stimuli-Responsive Crosslinkers
| Feature | Photo-Cleavable Crosslinkers | pH-Sensitive Crosslinkers | Redox-Responsive Crosslinkers |
| Activation Stimulus | Light (UV or visible) | Change in pH | Reducing or oxidizing agents |
| Cleavage Mechanism | Photochemical bond scission | Hydrolysis of acid- or base-labile bonds | Reduction of disulfide bonds or cleavage of other redox-sensitive moieties |
| Spatial Control | High (can be patterned with light) | Moderate (depends on local pH environment) | Moderate (depends on local redox environment) |
| Temporal Control | High (on-demand cleavage with light exposure) | Moderate (cleavage rate is pH-dependent) | Moderate (cleavage rate depends on reductant concentration) |
| Biocompatibility | Can be cytocompatible, but UV light may cause cell damage. Visible light-cleavable linkers are preferred. | Generally good, as pH changes are a natural physiological stimulus. | Generally good, as redox gradients are present in biological systems. |
| Common Applications | Patterning of biomaterials, on-demand drug release, cell release for tissue engineering.[1][2] | Oral drug delivery (release in the intestine), tumor-targeted drug delivery (acidic tumor microenvironment).[3][4][5][6] | Intracellular drug delivery (high glutathione levels), tissue engineering scaffolds that degrade as new tissue forms.[7][8][9][10] |
Table 2: Examples of Stimuli-Responsive Crosslinkers and Their Properties
| Crosslinker Type | Example Molecule | Key Properties |
| Photo-Cleavable | ortho-Nitrobenzyl (oNB) esters | Cleavable with UV light, well-established chemistry.[2] |
| Coumarin-based linkers | Cleavable with visible light, offering better cytocompatibility.[11] | |
| pH-Sensitive | Acetal or ketal containing crosslinkers | Stable at neutral pH, hydrolyze under acidic conditions. |
| Crosslinkers with ester bonds | Can be designed to hydrolyze at specific pH values.[3] | |
| Redox-Responsive | 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP) | Contains a disulfide bond that is cleaved by reducing agents like glutathione.[7] |
| N,N'-bis(acryloyl)cystamine | A dimethacrylamide crosslinker with a central disulfide bond. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and characterization of stimuli-responsive hydrogels.
Protocol 1: Synthesis and Characterization of a pH-Responsive Hydrogel
This protocol describes the fabrication of a hydrogel crosslinked with a pH-sensitive moiety, designed to release a model drug in response to a change in pH.
Materials:
-
Monomer (e.g., N-isopropylacrylamide, NIPAM)
-
pH-sensitive crosslinker (e.g., a custom-synthesized acetal-containing dimethacrylate)
-
Photoinitiator (e.g., Irgacure 2959)
-
Model drug (e.g., doxorubicin)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
Procedure:
-
Preparation of the prepolymer solution: Dissolve the monomer, pH-sensitive crosslinker, and photoinitiator in PBS (pH 7.4) to the desired concentrations.
-
Drug loading: Add the model drug to the prepolymer solution and stir until fully dissolved.
-
Hydrogel fabrication: Cast the drug-loaded prepolymer solution into a mold and expose it to UV light to initiate photopolymerization.
-
Swelling studies: Place the prepared hydrogels in PBS at pH 7.4 and pH 5.5 and measure the change in weight over time to determine the swelling ratio.
-
Drug release studies: Immerse the drug-loaded hydrogels in PBS at both pH values. At predetermined time points, collect aliquots of the release medium and measure the drug concentration using UV-Vis spectroscopy or fluorescence spectroscopy.
Protocol 2: Synthesis and Characterization of a Redox-Responsive Hydrogel
This protocol outlines the preparation of a hydrogel with disulfide-containing crosslinkers, which will degrade and release its contents in a reducing environment.
Materials:
-
Polymer with reactive side chains (e.g., hyaluronic acid modified with thiol groups)
-
Redox-responsive crosslinker (e.g., N,N'-bis(acryloyl)cystamine)
-
Reducing agent (e.g., glutathione, GSH)
-
Encapsulated cells or therapeutic protein
-
Cell culture medium
Procedure:
-
Hydrogel formation: Dissolve the thiol-modified polymer in a biocompatible buffer. Add the redox-responsive crosslinker to initiate the crosslinking reaction (e.g., via Michael addition).
-
Cell/protein encapsulation: Gently mix the cells or therapeutic protein with the polymer solution before adding the crosslinker.
-
Degradation study: Place the hydrogels in cell culture medium with and without a physiological concentration of GSH (e.g., 10 mM). Monitor the degradation of the hydrogel over time by measuring its weight loss or through rheological analysis.
-
Release study: For hydrogels containing a therapeutic protein, collect the supernatant at different time points and quantify the protein release using an appropriate assay (e.g., ELISA). For cell-laden hydrogels, assess cell viability and function post-degradation using assays like Live/Dead staining.[7]
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the fundamental cleavage mechanisms of different stimuli-responsive crosslinkers.
Caption: pH-sensitive cleavage of an acetal crosslinker.
Caption: Redox-responsive cleavage of a disulfide crosslinker.
Caption: Photo-cleavage of an o-nitrobenzyl-based crosslinker.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Genetically Encoded Photocleavable Linkers for Patterned Protein Release from Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradable pH-responsive hydrogels for controlled dual-drug release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery [frontiersin.org]
- 6. pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications [mdpi.com]
- 7. Redox-Responsive Resilin-Like Hydrogels for Tissue Engineering and Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redox-Responsive Resilin-Like Hydrogels for Tissue Engineering and Drug Delivery Applications. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemreu.ku.edu [chemreu.ku.edu]
Safety Operating Guide
Prudent Disposal of N,O-dimethacryloylhydroxylamine: A Step-by-Step Guide
Researchers and laboratory personnel handling N,O-dimethacryloylhydroxylamine must prioritize safety through a comprehensive understanding of its potential hazards and the implementation of meticulous disposal protocols. Due to its chemical structure, containing both reactive acryloyl groups and a hydroxylamine moiety, this compound is presumed to be hazardous.
Inferred Hazard Profile
Based on the hazardous characteristics of its precursors and related compounds, this compound should be handled as a substance with the potential for:
-
Toxicity: Acryloyl compounds are known to be toxic.
-
Reactivity and Instability: The presence of the hydroxylamine group may confer instability. Hydroxylamine and its derivatives can be sensitive to heat and may decompose violently.[1]
-
Flammability: While not definitively known for this specific compound, related substances like acryloyl chloride are flammable.[2]
-
Sensitization: May cause respiratory sensitization with asthma-like symptoms upon repeated exposure.[3]
| Hazard Category | Inferred Hazard for this compound | Precursor/Related Compound Evidence |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | Hydroxylamine hydrochloride is harmful if swallowed or in contact with skin.[5][6] Acryloyl chloride is highly toxic by inhalation. |
| Skin Corrosion/Irritation | Causes skin irritation. | Acryloyl chloride and hydroxylamine hydrochloride cause skin irritation.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage. | Acryloyl chloride and hydroxylamine hydrochloride cause serious eye damage/irritation.[4] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction or respiratory irritation. | Hydroxylamine derivatives may cause respiratory sensitization.[3] |
| Carcinogenicity/Mutagenicity | Suspected of causing cancer or genetic defects. | Hydroxylamine hydrochloride is suspected of causing cancer.[6][7] |
| Reactivity/Instability | May be unstable, especially at elevated temperatures. | Hydroxylamine hydrochloride decomposes violently or explosively when heated.[1] Acryloyl chloride polymerizes readily.[8] |
Immediate Safety and Handling Protocols
Before beginning any work with this compound, ensure that all necessary personal protective equipment (PPE) is readily available and in use.
Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Dispose of contaminated gloves after use.
-
Body Protection: A flame-retardant lab coat and, if necessary, a chemical-resistant apron should be worn.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any vapors or dust.
Engineering Controls:
-
All handling of this compound should be performed within a well-ventilated laboratory, preferably inside a chemical fume hood.
-
An emergency eyewash station and safety shower must be immediately accessible.
Step-by-Step Disposal Procedure
Given the inferred hazards, this compound and its contaminated waste must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, glassware), in a designated, compatible hazardous waste container.
-
-
Container Selection and Labeling:
-
Use a robust, leak-proof container with a secure screw-top cap. The container material should be compatible with the chemical; glass or a suitable plastic is recommended.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Affix any other labels required by your institution's EHS department.
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents.[3]
-
The storage location should be a designated satellite accumulation area for hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[1]
-
-
Decontamination of Labware:
-
Thoroughly decontaminate any glassware or equipment that has come into contact with this compound.
-
Rinse the equipment with a suitable solvent (e.g., acetone) in a chemical fume hood. Collect the rinse solvent as hazardous waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the absorbed material and any contaminated soil into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. leap.epa.ie [leap.epa.ie]
- 2. Acryloyl chloride | C3H3ClO | CID 13140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. fishersci.ca [fishersci.ca]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. echemi.com [echemi.com]
Safeguarding Your Research: A Comprehensive Guide to Handling N,O-dimethacryloylhydroxylamine
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of N,O-dimethacryloylhydroxylamine. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.
Essential Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first lines of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant splash risk. | Protects eyes from direct contact with the chemical, which can cause serious irritation.[2][3][4][5] A face shield offers a broader barrier of protection for the entire face.[6] |
| Hand Protection | Nitrile gloves. Double-gloving is highly recommended. | Acrylate monomers can penetrate latex and vinyl gloves rapidly.[1][7] Nitrile gloves offer superior protection.[1] Double-gloving provides an additional layer of safety, especially for tasks exceeding 30-60 minutes.[7] |
| Body Protection | A flame-resistant laboratory coat. | Protects against accidental spills and splashes, minimizing skin contact. Flame-resistant material is recommended as a general laboratory safety precaution. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Recommended when working outside of a certified chemical fume hood or in areas with inadequate ventilation to prevent inhalation of potentially harmful vapors.[6] May cause respiratory irritation.[5] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
1. Pre-Experiment Preparation:
- Information Review: All personnel must review this safety guide and any available chemical safety information prior to handling the compound.
- Fume Hood Certification: Verify that the chemical fume hood has been certified within the last year.
- PPE Inspection: Inspect all PPE for damage or contamination before use.
- Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.
2. Handling the Chemical:
- Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
- Dispensing: When transferring or weighing the chemical, use tools and techniques that minimize the generation of dust or aerosols.
- Spill Prevention: Use secondary containment (e.g., a tray) to contain any potential spills.
- Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
3. Post-Experiment Procedures:
- Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.
- Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Ensuring Compliant Waste Management
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Chemical Waste: Unused or waste this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.
- Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste in a separate, clearly labeled container.
2. Labeling and Storage:
- Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
- Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
3. Waste Pickup:
- Coordination: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not pour any amount of this compound down the drain.
Visualizing the Workflow: Safe Handling Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
